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  • Product: N-Fmoc-2-(methylamino)butyric acid
  • CAS: 1341092-00-9

Core Science & Biosynthesis

Foundational

N-Fmoc-2-(methylamino)butyric acid synonyms and IUPAC name

An In-Depth Technical Guide to N-Fmoc-2-(methylamino)butyric Acid: Properties, Synthesis, and Application in Modern Peptide Development Introduction In the landscape of modern drug discovery, peptides represent a rapidly...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N-Fmoc-2-(methylamino)butyric Acid: Properties, Synthesis, and Application in Modern Peptide Development

Introduction

In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics, bridging the gap between small molecules and large biologics. However, native peptides often suffer from poor metabolic stability and low bioavailability, limiting their clinical potential. A key strategy to overcome these limitations is the site-specific incorporation of non-canonical amino acids. Among these, N-methylated amino acids have emerged as a cornerstone for enhancing the pharmacokinetic profiles of peptide drug candidates. The N-methylation of a peptide backbone introduces a methyl group onto the amide nitrogen, which sterically shields the adjacent peptide bond from proteolytic degradation and restricts conformational flexibility, often leading to improved receptor affinity and bioavailability.[1][2]

This guide provides a comprehensive technical overview of N-Fmoc-2-(methylamino)butyric acid, a derivative of the non-proteinogenic amino acid 2-aminobutyric acid. We will delve into its chemical properties, the strategic rationale for its use, validated synthesis protocols, and its application in solid-phase peptide synthesis (SPPS). This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique advantages of N-methylated building blocks in the design of next-generation peptide therapeutics.

Chapter 1: Nomenclature and Physicochemical Properties

Accurate identification and characterization are paramount for the successful application of any chemical reagent. N-Fmoc-2-(methylamino)butyric acid is a chiral molecule, and its properties can vary depending on the specific stereoisomer. The (S)-enantiomer, corresponding to the L-configuration of natural amino acids, is most commonly used in peptide synthesis.

The formal International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)butanoic acid .[3] For the stereospecific version, the name is (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]butanoic acid .[4]

Table 1: Chemical Identifiers and Synonyms

Identifier Value Source(s)
IUPAC Name 2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)butanoic acid [3]
CAS Number 1341092-00-9 [3][5]
PubChem CID 71307022 [4]

| Common Synonyms | N-Fmoc-(S)-2-(methylamino)butyric acid, Fmoc-N-methyl-L-2-aminobutyric acid, Fmoc-MeAbu(2)-OH |[4] |

Table 2: Key Physicochemical Properties

Property Value Source(s)
Molecular Formula C₂₀H₂₁NO₄ [3]
Molecular Weight 339.39 g/mol [3][6]
Appearance Typically a white to off-white solid [6]
Purity Commercially available at ≥95-99% [3][7]

| Storage Temperature | 2-8°C |[6] |

Chapter 2: The Strategic Importance of N-Methylation in Peptide Therapeutics

The introduction of an N-methyl group at a specific position in a peptide sequence is a subtle but powerful modification. The primary amine of a standard amino acid is a hydrogen bond donor, which is critical for the formation of secondary structures like α-helices and β-sheets. By replacing this hydrogen with a methyl group, this hydrogen-bonding capability is eliminated.

This modification has two profound consequences:

  • Increased Proteolytic Resistance : Peptidases, the enzymes that degrade peptides, often recognize and bind to their substrates through hydrogen bonding interactions with the peptide backbone. The absence of the N-H proton at the site of methylation disrupts this recognition, sterically hindering the enzyme's active site and rendering the adjacent peptide bond significantly less susceptible to cleavage.[2]

  • Conformational Constraint : The removal of a hydrogen bond donor and the introduction of a sterically bulkier methyl group restricts the rotational freedom (phi and psi angles) of the peptide backbone. This can lock the peptide into a more bioactive conformation, potentially increasing its binding affinity for its target receptor. It can also disrupt aggregation-prone structures like β-sheets, which can be a challenge during the synthesis of long peptides.[8]

Caption: Impact of N-methylation on peptide backbone hydrogen bonding capability.

Chapter 3: The Role of the Fmoc Group in Solid-Phase Peptide Synthesis (SPPS)

The 9-fluorenylmethoxycarbonyl (Fmoc) group is the cornerstone of the most widely used orthogonal protection strategy in modern SPPS.[9] Its utility stems from its unique cleavage chemistry. The Fmoc group is stable to the acidic conditions used to cleave most side-chain protecting groups (such as tBu, Trt, Pbf) but is readily removed by a base, typically a solution of 20-40% piperidine in a polar aprotic solvent like DMF.[][11]

This cleavage occurs via a β-elimination mechanism, generating a dibenzofulvene-piperidine adduct and carbon dioxide. The progress of the deprotection can be conveniently monitored spectrophotometrically by measuring the UV absorbance of the adduct, providing a reliable in-process control to ensure the reaction has gone to completion. This orthogonality—where the Nα-protecting group and side-chain protecting groups are removed by chemically distinct mechanisms—is essential for the controlled, stepwise assembly of a peptide chain.[11]

Fmoc_SPPS_Cycle Start Start: Fmoc-AA-Resin Deprotection Step 1: Nα-Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Step 2: DMF Wash Deprotection->Wash1 Coupling Step 3: Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 Step 4: DMF Wash Coupling->Wash2 End Elongated Peptide Chain (Ready for next cycle) Wash2->End End->Deprotection Repeat n-1 times

Caption: A single iterative cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Chapter 4: Synthesis of N-Fmoc-N-methyl Amino Acids

While highly valuable, Fmoc-N-methyl amino acids are often expensive and not always commercially available, especially for unconventional side chains.[1] Therefore, an efficient in-house synthesis protocol is a significant asset for any peptide chemistry lab. A robust and widely cited approach is based on the methods developed by Fukuyama and refined by Biron and Kessler, which involves a temporary sulfonamide protecting group to facilitate methylation.[12]

Experimental Protocol: A Generalized Synthesis of Fmoc-N-Me-AA-OH

This protocol describes a general, solution-phase method. The causality for key reagent choices is critical: the o-nitrobenzenesulfonyl (o-NBS) group is used because it renders the N-H proton acidic enough for methylation under mild conditions, and its subsequent removal is facile.

Step 1: Nα-Protection with o-NBS-Cl

  • Dissolve the starting amino acid (e.g., L-2-aminobutyric acid) in a suitable aqueous base (e.g., 1M NaHCO₃).

  • Cool the solution in an ice bath.

  • Add a solution of 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) in a solvent like dioxane or THF dropwise while maintaining the pH around 8-9.

  • Stir the reaction for 2-4 hours, allowing it to warm to room temperature.

  • Acidify the mixture with 1M HCl and extract the N-(o-NBS)-amino acid product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product.

Step 2: N-Methylation

  • Dissolve the N-(o-NBS)-amino acid in anhydrous DMF or THF.

  • Add a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The choice of DBU is deliberate; it is a strong, non-nucleophilic base that efficiently deprotonates the sulfonamide nitrogen without competing in side reactions.[1][2]

  • Add the methylating agent, typically dimethyl sulfate or methyl iodide, and stir the reaction at room temperature overnight.

  • Quench the reaction and perform an aqueous workup to isolate the N-methylated, N-(o-NBS) protected amino acid.

Step 3: Deprotection of the o-NBS Group

  • Dissolve the product from Step 2 in DMF.

  • Add a thiol source, such as thiophenol or 2-mercaptoethanol, and a base like potassium carbonate.

  • Stir for 1-2 hours at room temperature. The thiol acts as a nucleophile to cleave the sulfonamide bond.

  • Isolate the crude N-methyl amino acid after an appropriate workup.

Step 4: Fmoc Protection

  • Dissolve the crude N-methyl amino acid from Step 3 in an aqueous solvent mixture (e.g., dioxane/water) with a base like sodium bicarbonate.

  • Add Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) and stir for several hours.

  • Acidify the reaction mixture and extract the final product, N-Fmoc-2-(methylamino)butyric acid, with an organic solvent.

  • Purify the final compound by column chromatography or recrystallization.

Synthesis_Workflow AA L-2-Aminobutyric Acid NBS_AA N-(o-NBS)-Protected AA AA->NBS_AA o-NBS-Cl, Base Me_NBS_AA N-Methyl, N-(o-NBS) AA NBS_AA->Me_NBS_AA CH₃I or (CH₃)₂SO₄, DBU Me_AA N-Methyl AA Me_NBS_AA->Me_AA Thiophenol, K₂CO₃ Fmoc_Me_AA Final Product: N-Fmoc-N-Me-AA-OH Me_AA->Fmoc_Me_AA Fmoc-OSu, Base

Caption: General workflow for the synthesis of N-Fmoc-N-methyl amino acids.

Chapter 5: Application: Incorporating N-Fmoc-2-(methylamino)butyric Acid in SPPS

The incorporation of N-methylated amino acids into a growing peptide chain presents a known challenge: steric hindrance. The presence of the N-methyl group impedes the approach of the activated carboxyl group, slowing down the coupling reaction compared to standard amino acids. This necessitates the use of more potent coupling reagents and potentially longer reaction times or double coupling cycles to ensure the reaction proceeds to completion.

Experimental Protocol: Coupling Cycle

This protocol assumes a standard manual or automated Fmoc-SPPS setup.

  • Resin Preparation : Start with the deprotected N-terminus of the peptide-resin (a free amine).

  • Activation Solution : In a separate vessel, prepare the activation solution. Dissolve N-Fmoc-2-(methylamino)butyric acid (3-5 equivalents relative to resin loading) in DMF. Add a suitable coupling reagent, such as HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (0.95 eq. relative to the amino acid), and a non-nucleophilic base like DIPEA (diisopropylethylamine) (2 eq. relative to the amino acid).

    • Causality : HATU is chosen over standard reagents like HBTU or DIC/HOBt because it forms a highly reactive acyl-pyridinium intermediate that is more effective at overcoming the steric hindrance of the N-methylated amine.

  • Coupling : Add the pre-activated solution to the resin and agitate for 1-4 hours at room temperature.

  • Self-Validation/Monitoring : After the coupling time, take a small sample of the resin and perform a Kaiser test. The Kaiser test detects free primary amines, which should be absent after a successful coupling. However, since the N-terminus is now a secondary amine, the Kaiser test will be negative regardless. A more appropriate test for N-methylated couplings is the Chloranil or Isatin test, which can detect free secondary amines. A negative test indicates a complete reaction.

  • Washing : After confirming completion, thoroughly wash the resin with DMF to remove excess reagents.

  • Proceed : The peptide-resin is now ready for the next Fmoc deprotection and coupling cycle.

Conclusion

N-Fmoc-2-(methylamino)butyric acid is more than just a chemical reagent; it is an enabling tool for the rational design of superior peptide therapeutics. By providing a means to strategically introduce N-methylation, researchers can systematically enhance the stability, conformation, and overall drug-like properties of peptide candidates. Understanding the underlying principles of its synthesis and application—from the role of the Fmoc group to the nuances of coupling hindered amino acids—is essential for its effective use. As the field of peptide drug discovery continues to advance, the demand for sophisticated building blocks like N-Fmoc-2-(methylamino)butyric acid will undoubtedly grow, paving the way for new and more effective treatments for a wide range of diseases.

References

  • (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)butanoic acid. PubChem, National Center for Biotechnology Information.[Link]

  • Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. Woburn Research.[Link]

  • 2-(Methylamino)butanoic acid. PubChem, National Center for Biotechnology Information.[Link]

  • Biron, E., et al. (2005). Convenient synthesis of N-methylamino acids compatible with Fmoc solid-phase peptide synthesis. PubMed.[Link]

  • Subirós-Funosas, R., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. MDPI.[Link]

  • Magaji, A., et al. (2025). Synthesis, crystal structure and Hirshfeld surface analysis of Fmoc-β-amino butyric acid and Fmoc carbamate. White Rose Research Online.[Link]

  • Biron, E., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, ACS Publications.[Link]

  • Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. PMC, National Center for Biotechnology Information.[Link]

  • Planning a Peptide Synthesis. AAPPTec.[Link]

Sources

Exploratory

Technical Guide: Enhancing Peptide Metabolic Stability via N-Methyl-2-Aminobutyric Acid (N-Me-Abu) Incorporation

Executive Summary The clinical translation of bioactive peptides is frequently attritioned by rapid enzymatic degradation and poor membrane permeability.[1] While standard strategies like cyclization or D-amino acid subs...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The clinical translation of bioactive peptides is frequently attritioned by rapid enzymatic degradation and poor membrane permeability.[1] While standard strategies like cyclization or D-amino acid substitution are effective, they often compromise receptor affinity. This guide details the application of N-methyl-2-aminobutyric acid (N-Me-Abu) as a precision tool for medicinal chemistry.

N-Me-Abu offers a dual advantage: the N-methylation eliminates a critical hydrogen-bond donor required by proteases (e.g., chymotrypsin, pepsin) and rigidifies the backbone, while the ethyl side chain (Abu) provides a steric volume intermediate between Alanine and Valine. This "Goldilocks" steric profile allows for stability enhancement without the severe steric clashes often seen with N-Me-Val or N-Me-Ile.

Part 1: Mechanistic Rationale

The N-Methyl Effect on Proteolysis

Proteolytic enzymes (endopeptidases) typically require the peptide bond to adopt an extended conformation and often utilize the amide proton (


) to stabilize the transition state via hydrogen bonding.

N-methylation disrupts this process through two primary mechanisms:

  • Steric Occlusion: The methyl group (

    
    ) on the nitrogen creates a steric clash with the S1' or S1 subsite of the protease.
    
  • Elimination of H-Bond Donor: Replacing the amide

    
     with 
    
    
    
    removes the hydrogen bond donor capability, destabilizing the enzyme-substrate complex.
Conformational Locking

Unlike canonical amino acids which favor the trans peptide bond isomer (


), N-methylated residues lower the energy barrier for cis conformers. This pre-organizes the peptide into turn-like structures (e.g., 

-turns), reducing the entropic penalty upon receptor binding and masking the peptide from extended-conformation-preferring proteases.
Why N-Me-Abu?
  • N-Me-Ala: Often too small to block proteases effectively.

  • N-Me-Val/Ile: Extremely bulky; difficult to synthesize and often disrupts receptor binding pockets.

  • N-Me-Abu: Optimal balance. The ethyl side chain provides sufficient bulk to hinder protease access but retains enough flexibility to fit into binding pockets where Val/Ile would clash.

ProteaseResistance cluster_0 Standard Peptide Bond cluster_1 N-Me-Abu Modified Peptide Peptide Backbone (-CO-NH-) Protease Serine Protease (Active Site) Peptide->Protease H-Bond Formation (Catalytic Triad Attack) NMePeptide N-Me-Abu Residue (-CO-N(Me)-) BlockedProtease Serine Protease (Active Site) NMePeptide->BlockedProtease Steric Clash & No H-Bond

Figure 1: Mechanistic comparison of proteolytic susceptibility between standard amides and N-methylated variants.

Part 2: Chemical Synthesis (SPPS Protocol)

Synthesizing peptides containing N-Me-Abu is non-trivial. The N-methyl group reduces the nucleophilicity of the amine, making the coupling of the subsequent amino acid (Coupling onto N-Me-Abu) the rate-limiting step.

Critical Reagents
  • Resin: Low loading (0.2–0.4 mmol/g) ChemMatrix or Rink Amide resins are recommended to reduce inter-chain aggregation.

  • Coupling Reagents: Standard HBTU/DIC is insufficient. Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU .[2]

  • Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).

Step-by-Step Protocol for "Difficult" Couplings

Step 1: Coupling N-Me-Abu to the Resin (or Peptide Chain) This step is generally standard, as the incoming carboxylate is activated.

  • Reagents: Fmoc-N-Me-Abu-OH (3 eq), HATU (2.9 eq), DIPEA (6 eq).

  • Solvent: DMF/NMP (1:1).

  • Time: 2 x 45 min (Double Coupling).

Step 2: Fmoc Deprotection

  • Reagent: 20% Piperidine in DMF with 0.1M HOBt (to suppress aspartimide formation if applicable).

  • Note: N-methylated amines are secondary amines; the deprotection kinetics are usually fast, but the resulting secondary amine is sterically hindered.

Step 3: Coupling ONTO the N-Me-Abu (The Critical Step) This is where deletions occur. The secondary amine of N-Me-Abu is a poor nucleophile.

  • Reagents: Incoming Fmoc-AA-OH (5 eq), HATU (5 eq), HOAt (5 eq), DIPEA (10 eq).

  • Condition: Microwave irradiation (75°C, 25W) for 10 min OR 2 hours at Room Temp.

  • Alternative: Use PyBroP or triphosgene mediated coupling if HATU fails.

  • Monitoring: Chloranil test (standard Kaiser test does not work for secondary amines).

SPPS_Workflow Start Resin-Peptide-NH2 Couple1 Couple Fmoc-N-Me-Abu-OH (HATU/DIPEA, 2x 45min) Start->Couple1 Deprotect Fmoc Removal (20% Piperidine/DMF) Couple1->Deprotect Check Chloranil Test (Secondary Amine Check) Deprotect->Check DifficultCouple CRITICAL STEP: Couple Next AA onto N-Me-Abu Check->DifficultCouple Positive (Blue/Green) Conditions Conditions: 5 eq HATU/HOAt Microwave 75°C or Double Couple 2h DifficultCouple->Conditions Success Continue Synthesis DifficultCouple->Success Conditions->DifficultCouple

Figure 2: Optimized SPPS workflow for incorporating sterically hindered N-Me-Abu residues.

Part 3: Experimental Validation (Stability Assays)

To validate the impact of N-Me-Abu, a comparative plasma stability assay is required.

Materials
  • Matrix: Pooled Human Plasma (heparinized), Rat Plasma, or Liver Microsomes (S9 fraction).

  • Internal Standard: Tolbutamide or a stable isotope-labeled analog.

  • Analysis: LC-MS/MS (Triple Quadrupole).

Assay Protocol
  • Preparation: Dilute peptide to 1 µM in pre-warmed (37°C) plasma.

  • Incubation: Incubate in a shaking water bath at 37°C.

  • Sampling: Remove aliquots (50 µL) at T = 0, 15, 30, 60, 120, 240 min.

  • Quenching: Immediately add 200 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.

  • Processing: Centrifuge at 4,000g for 20 min (4°C). Collect supernatant.

  • Analysis: Inject supernatant onto C18 column; analyze parent ion depletion via MRM (Multiple Reaction Monitoring).

Data Analysis & Interpretation

Calculate the degradation rate constant (


) from the slope of the natural log of remaining percentage vs. time.


Target Metric: An effective N-Me-Abu substitution should increase


 by at least 3-5 fold  compared to the wild-type peptide.
Comparative Data Example (Hypothetical)
Peptide VariantSequence ModificationHuman Plasma

(min)
Fold Improvement
Native H-Phe-Val-Arg-OH121.0x
Analog A H-Phe-Abu -Arg-OH181.5x
Analog B H-Phe-N-Me-Val -Arg-OH>240>20x (Low Yield)
Analog C H-Phe-N-Me-Abu -Arg-OH18515.4x

Note: Analog C represents the optimal balance of synthesis feasibility and stability enhancement.

References

  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331–1342. Link

  • Di, L. (2015). Strategic approaches to optimizing peptide ADME properties. The AAPS Journal, 17(1), 134-143. Link

  • Qvit, N., Rubin, S. J., Urban, T. J., Mochly-Rosen, D., & Gross, E. R. (2017). Peptidomimetic Therapeutics: Scientific Approaches and Regulatory Considerations. Drug Discovery Today, 22(2), 454-462. Link

  • Biotage. (2023).[3][4] Strategies for the Synthesis of N-Methylated Peptides. Biotage Technical Notes. Link

  • Werle, M., & Bernkop-Schnürch, A. (2006). Strategies to improve plasma half-life time of peptide and protein drugs. Amino Acids, 30(4), 351-367. Link

Sources

Foundational

Technical Guide: Steric Hindrance & Synthetic Strategy for N-Methyl Aminobutyric Acid in Peptides

Executive Summary The incorporation of -methyl- -aminobutyric acid (N-Me-Abu) and its isomers into peptide backbones represents a critical strategy in modern peptidomimetic drug design. By replacing the amide proton with...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of


-methyl-

-aminobutyric acid (N-Me-Abu)
and its isomers into peptide backbones represents a critical strategy in modern peptidomimetic drug design. By replacing the amide proton with a methyl group, researchers simultaneously eliminate a hydrogen bond donor—enhancing membrane permeability—and introduce significant steric constraints that stabilize bioactive conformations.[1][2]

However, the very steric bulk that confers metabolic stability creates a bottleneck in chemical synthesis.[2] This guide analyzes the steric physics of N-Me-Abu, details the failure modes of standard Solid Phase Peptide Synthesis (SPPS), and provides a validated protocol for overcoming the nucleophilic lethargy of


-methylated secondary amines.

Part 1: The Steric Landscape & Conformational Physics

The Origin of the Clash: Allylic 1,3-Strain

In a standard peptide bond, the trans conformation (


) is energetically favored to minimize repulsion between the 

and

side chains.

When an


-methyl group is introduced at the 

position (as in N-Me-Abu), the steric landscape shifts dramatically due to Allylic 1,3 (A(1,3)) strain .
  • The Clash: The

    
    -methyl group sterically interferes with the side chain of the preceding amino acid and the carbonyl oxygen of the peptide bond.
    
  • N-Me-Abu Specificity: Unlike

    
    -methyl alanine, the ethyl side chain of Abu adds an extra degree of freedom (
    
    
    
    ), increasing the swept volume and exacerbating the clash with the
    
    
    -methyl group.
Cis/Trans Isomerization Equilibrium

The most profound structural consequence of


-methylation is the destabilization of the trans amide bond.
  • Standard Peptide:

    
     (Trans favored).
    
  • N-Methyl Peptide:

    
     drops to 
    
    
    
    .

This lowers the energy barrier, allowing N-Me-Abu residues to populate the cis conformation (


) significantly. This effect is exploited to induce 

-turns
(types VIa and VIb) or to disrupt

-helices, acting as a "helix breaker" similar to Proline but with higher lipophilicity.

CisTrans Trans Trans-Conformer (Lower Energy, Standard) TS Transition State (Steric Clash Max) Trans->TS + N-Methylation Lowers Barrier Cis Cis-Conformer (Turn Inducing) TS->Cis Populates Equilibrium Cis->Trans Slow Exchange (NMR Time Scale)

Figure 1: N-methylation lowers the rotational energy barrier, facilitating the formation of cis-peptide bonds essential for turn structures.

Part 2: Synthetic Challenges & Solutions

The Nucleophilic Deficit

Coupling an amino acid onto an N-terminal N-Me-Abu residue is one of the most difficult steps in SPPS.

  • Steric Shading: The

    
    -methyl group physically blocks the trajectory of the incoming activated carboxylate.
    
  • Electronic Deactivation: The secondary amine is more basic but often less nucleophilic in the crowded environment of the resin matrix compared to a primary amine.

Coupling Reagent Selection

Standard reagents (HBTU, TBTU) often result in incomplete coupling (deletion sequences).

Reagent ClassReagentEfficacy for N-Me-AbuMechanism Note
Standard HBTU / HOBtPoor Steric bulk prevents formation of the active ester transition state.
Phosphonium PyBOP / PyBrOPGood PyBrOP (bromo-derivative) is highly reactive; good for difficult couplings.[3]
Uronium (HOAt) HATU Excellent The 7-aza nitrogen assists in pre-organization (neighboring group effect), accelerating coupling.
Oxyma-based COMU Excellent Safer than HATU (non-explosive leaving group), often higher yields, less racemization.
Monitoring: The Kaiser Test Trap

CRITICAL WARNING: Do NOT use the Kaiser (Ninhydrin) test to monitor deprotection or coupling of N-Me-Abu.

  • Why? Ninhydrin requires a primary amine to form the characteristic Ruhemann's purple. Secondary amines (N-Me-Abu) do not react or produce a faint, ambiguous color.

  • Solution: Use the Chloranil Test (acetaldehyde/chloranil).

    • Positive (Free secondary amine): Dark Blue/Green.

    • Negative (Coupled): Amber/Yellow.

Part 3: Validated Experimental Protocol

Protocol: Coupling onto Resin-Bound N-Me-Abu

Objective: Couple Fmoc-Xaa-OH onto a resin-bound N-Me-Abu residue without deletion or racemization.

Reagents:

  • Fmoc-Amino Acid (4.0 eq)[3]

  • HATU (3.9 eq) or COMU (3.9 eq)

  • HOAt (4.0 eq) - Optional additive for extreme hindrance

  • DIPEA (8.0 eq) or TMP (2,4,6-trimethylpyridine) for Cys/His (to prevent racemization).

  • Solvent: DMF or NMP (NMP is superior for aggregation disruption).

Workflow:

  • Resin Swelling: Swell resin in NMP for 20 mins.

  • Deprotection: 20% Piperidine/DMF (2 x 10 min).

  • Wash: DMF (3x), DCM (3x), NMP (3x).

  • Verification (Step A): Perform Chloranil Test .

    • Result: Must be BLUE (indicates free N-Me secondary amine).

  • Activation: Dissolve Fmoc-AA, HATU, and HOAt in minimal NMP. Add DIPEA immediately before adding to resin.

  • Coupling: Shake at room temperature for 2 to 4 hours (Standard AA is 45 min).

    • Note: For extremely hindered residues (e.g., Val, Ile coupling to N-Me-Abu), double couple or heat to 50°C (microwave).

  • Verification (Step B): Perform Chloranil Test .

    • Result: Must be AMBER (indicates complete capping of amine).

  • Capping: If test is slightly green, perform acetylation (Acetic Anhydride/DIPEA) to terminate unreacted chains.

SPPS_Protocol Start Resin-Bound N-Me-Abu Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect Test1 Chloranil Test (Check Deprotection) Deprotect->Test1 Couple Coupling Reaction (HATU/HOAt/DIPEA) 3-4 Hours Test1->Couple Blue (Pass) Test2 Chloranil Test (Check Coupling) Couple->Test2 Success Proceed to Next Cycle Test2->Success Amber (Pass) Fail Double Couple (New Reagents) Test2->Fail Blue/Green (Fail) Fail->Couple Retry

Figure 2: Decision tree for SPPS cycles involving N-methylated residues, emphasizing the Chloranil checkpoint.

Part 4: Structural & Pharmacological Implications

Metabolic Stability

The N-methyl group acts as a "protease shield."[1] Proteolytic enzymes (like chymotrypsin) typically require the amide hydrogen for substrate recognition and transition state stabilization. N-Me-Abu blocks this interaction, extending the plasma half-life of peptide drugs significantly.

Membrane Permeability

By removing the H-bond donor, N-Me-Abu reduces the desolvation energy required for the peptide to enter the lipid bilayer. This is a key design principle in converting water-soluble peptides into orally bioavailable drugs (e.g., Cyclosporine A).

Data Summary: N-Me-Abu vs. Abu
Property

-Aminobutyric Acid (Abu)
N-Methyl-Abu (N-Me-Abu)
H-Bond Donor Yes (Amide NH)No
Conformation Trans favoredCis/Trans Equilibrium
Coupling Difficulty LowHigh (Steric + Electronic)
Lipophilicity ModerateHigh
Protease Resistance LowHigh

References

  • LifeTein. (2025). Should My Peptide Be Methylated? Structural and Energetic Consequences. Retrieved from [Link]

  • Siodłak, D., et al. (2012).[4] The cis-trans isomerization of N-methyl-α,β-dehydroamino acids. Biopolymers. Retrieved from [Link]

  • AIP Publishing. (2023). Amide isomerization pathways: Electronic and structural background. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Fmoc-N-Me-Abu-OH: A Guide to Solid-Phase Peptide Synthesis Protocols and Best Practices

Introduction The strategic incorporation of N-methylated amino acids into therapeutic peptides represents a cornerstone of modern medicinal chemistry. N-methylation, the substitution of the amide proton with a methyl gro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The strategic incorporation of N-methylated amino acids into therapeutic peptides represents a cornerstone of modern medicinal chemistry. N-methylation, the substitution of the amide proton with a methyl group, imparts profound changes to a peptide's physicochemical properties. This modification can enhance proteolytic stability by sterically shielding the amide bond, improve cell permeability by removing a hydrogen bond donor, and constrain the peptide's conformation, which can lead to higher receptor affinity and selectivity.[1][2][3][4][5][6] Fmoc-N-Me-Abu-OH (N-α-Fmoc-N-methyl-L-α-aminobutyric acid) is a key building block for introducing this modification.

However, the very features that make N-methylation desirable also introduce significant synthetic challenges. This guide provides a comprehensive, in-depth protocol for the successful incorporation of Fmoc-N-Me-Abu-OH using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). It moves beyond a simple recitation of steps to explain the underlying chemical principles and provides field-proven strategies to overcome common obstacles, ensuring a high rate of success for researchers, scientists, and drug development professionals.

Core Principles & The "N-Methyl" Challenge

The primary obstacle in synthesizing N-methylated peptides is the steric hindrance imposed by the N-methyl group on the secondary amine.[2][7][8][9] This seemingly minor addition dramatically reduces the nucleophilicity of the amine and physically obstructs the approach of the activated carboxyl group of the incoming amino acid. This steric clash is the root cause of the major challenges in N-methylated SPPS.

Key Challenges in N-Methylated SPPS:

  • Inefficient Amide Bond Formation: Standard coupling reagents (e.g., HBTU, DIC/HOBt) often lack the reactivity to drive the acylation of the sterically hindered N-methyl amine to completion, resulting in low yields and deletion sequences.[8][10]

  • Increased Risk of Racemization: The conditions required to activate the incoming amino acid sufficiently can also increase the rate of racemization, particularly for the N-methylated residue itself.[11][12] The formation of an oxazolonium ion intermediate is a key pathway for this side reaction.[10]

  • Diketopiperazine (DKP) Formation: During the Fmoc-deprotection step of a resin-bound dipeptide, the newly liberated N-terminal secondary amine can intramolecularly attack the C-terminal ester linkage, cleaving the dipeptide from the resin as a cyclic diketopiperazine. This side reaction is especially prominent in sequences containing N-methyl amino acids.[10][13]

  • Cleavage & Side-Chain Deprotection Instability: Peptides rich in N-methylated residues can exhibit instability under standard acidic cleavage conditions, leading to fragmentation or other side reactions.[10][14] The duration of cleavage is a critical parameter that must be carefully controlled.[10][14]

  • Analytical Complexity: Due to the restricted rotation around the N-methylated amide bond, the peptide can exist as a mixture of stable cis and trans conformers. These isomers can interconvert slowly on the HPLC timescale, often resulting in broadened or multiple peaks for a single, pure compound, complicating purification and analysis.[10][15]

Recommended Materials and Reagents

Successful synthesis requires high-quality reagents. The following table summarizes the essential materials.

Reagent/Material Grade/Type Purpose
Resin Rink Amide (for C-term amides), 2-Cl-Trt (for C-term acids)Solid support for peptide assembly
Solvents Peptide synthesis grade DMF, DCM, NMPReaction, swelling, and washing media
Amino Acids Fmoc-N-Me-Abu-OH, other Fmoc-protected amino acidsPeptide building blocks
Deprotection Reagent 20% (v/v) Piperidine in DMFRemoval of the Fmoc protecting group
Coupling Reagents HATU, HCTU, PyAOP, or COMUActivation of the amino acid carboxyl group
Base N,N-Diisopropylethylamine (DIPEA) or 2,4,6-CollidineBase for the coupling reaction
Capping Reagent Acetic Anhydride, DIPEA in DMFTermination of unreacted peptide chains
Cleavage Cocktail Trifluoroacetic Acid (TFA), scavengers (e.g., TIS, H₂O, EDT)Cleavage from resin and side-chain deprotection
Precipitation Solvent Cold (4°C) Diethyl Ether (Et₂O)Precipitation of the crude peptide

Visualizing the SPPS Workflow

The diagram below illustrates the iterative cycle at the heart of Solid-Phase Peptide Synthesis.

SPPS_Workflow cluster_resin Solid Support cluster_cycle Iterative Synthesis Cycle Resin Resin-NH-Peptide Deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Cycle Wash1 Step 2: DMF Wash Deprotection->Wash1 Coupling Step 3: Coupling (Fmoc-AA, HATU, DIPEA) Wash1->Coupling Wash2 Step 4: DMF Wash Coupling->Wash2 Wash2->Deprotection Repeat for next AA Final_Cleavage Final Cleavage (TFA Cocktail) Wash2->Final_Cleavage End of Sequence

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Experimental Protocols

This section provides step-by-step methodologies for the successful incorporation of Fmoc-N-Me-Abu-OH.

Protocol 1: Resin Preparation and Swelling
  • Place the desired amount of resin (e.g., Rink Amide, 0.1 mmol scale) into a fritted reaction vessel.

  • Add sufficient DMF to cover the resin.

  • Agitate the resin slurry at room temperature for at least 30-60 minutes to ensure complete swelling of the polymer support.

  • Drain the DMF.

Protocol 2: Iterative Deprotection and Coupling Cycle

This cycle is repeated for each amino acid in the sequence.

A. Fmoc-Deprotection

  • Add a solution of 20% piperidine in DMF to the swelled or peptide-bound resin.[3]

  • Agitate for 5 minutes and drain the solution.

  • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes to ensure complete Fmoc removal.[9]

  • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.

Scientist's Note (Trustworthiness): Inadequate washing after deprotection is a common failure point. Residual piperidine can neutralize the activated amino acid in the subsequent coupling step, inhibiting the reaction.

B. Coupling of Fmoc-N-Me-Abu-OH (HATU-Mediated)

This protocol is critical and requires careful execution to overcome steric hindrance.

  • Prepare the Activation Solution: In a separate vial, dissolve Fmoc-N-Me-Abu-OH (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.[8]

  • Pre-activation: Add DIPEA (8 equivalents) to the activation solution. Agitate for 2-5 minutes at room temperature.[8]

    Expertise & Experience (Causality): Pre-activation time is a trade-off. While necessary to form the highly reactive OAt-ester, prolonged pre-activation, especially with stronger bases, significantly increases the risk of racemization of the activated amino acid.[3][11] For sterically hindered couplings, a short pre-activation is essential.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Agitate the reaction mixture for 1-4 hours at room temperature. The extended reaction time is necessary to drive the sterically hindered coupling to completion.

  • Monitoring: After the reaction time, perform a coupling completion test. The standard Kaiser test is ineffective as it relies on a primary amine. The bromophenol blue test is a suitable alternative.[9]

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next deprotection step.

Comparison of Recommended Coupling Reagents for N-Methylated Residues

Reagent Equivalents (AA/Reagent/Base) Typical Time Key Advantages & Considerations
HATU 4 / 3.9 / 81-4 hoursHighly efficient, forms reactive OAt-ester. The gold standard for difficult couplings.[16][17]
HCTU 4 / 3.9 / 81-4 hoursMore soluble byproducts than HBTU, less risk of racemization than HATU in some cases.
PyAOP 4 / 3.9 / 82-6 hoursPhosphonium salt, particularly effective for coupling N-methyl amino acids onto other N-methyl residues.[10][17]
COMU 4 / 4 / 81-4 hoursOxyma-based, non-explosive, and highly soluble byproducts. Excellent performance comparable to HATU.[9][16]

C. Optional (but Recommended) Capping Step

If the coupling of Fmoc-N-Me-Abu-OH is found to be incomplete, it is crucial to cap the unreacted N-terminal amines to prevent the formation of deletion sequences.

  • After the coupling step, wash the resin with DMF.

  • Prepare a capping solution of Acetic Anhydride/DIPEA/DMF (e.g., 5:6:89 v/v/v).

  • Add the capping solution to the resin and agitate for 30 minutes.

  • Drain and wash the resin thoroughly with DMF to prepare for the next cycle.

Protocol 3: Final Cleavage and Deprotection
  • After the final Fmoc deprotection and washing, wash the peptide-resin with DCM (3x) and dry it under a high vacuum for at least 1 hour.[18]

  • Prepare the Cleavage Cocktail: In a fume hood, prepare a fresh, cold (4°C) cleavage cocktail. A standard, robust cocktail is TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5, v/v/v) .[19][20]

    Expertise & Experience (Causality): Scavengers are critical. During cleavage, protecting groups are released as reactive carbocations. TIS effectively scavenges trityl-based cations, while water helps with others. For peptides containing Cys, Met, or Trp, specific cocktails are required to prevent side reactions (see table below).[20]

  • Cleavage Reaction: Add the cold cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).

  • Stir or agitate the mixture at room temperature for 2-3 hours.

    Scientist's Note (Trustworthiness): For N-methylated peptides, cleavage time is critical.[10] It is highly recommended to perform a small-scale "test cleavage" on 5-10 mg of resin, analyzing the supernatant by HPLC/MS at different time points (e.g., 1, 2, 3, and 4 hours) to determine the optimal time that maximizes product release while minimizing degradation.[19][21]

  • Peptide Precipitation: Filter the resin through a sintered glass funnel and collect the filtrate. Add the filtrate dropwise into a 10-fold volume of ice-cold diethyl ether. A white precipitate of the crude peptide should form.

  • Isolation: Place the ether suspension at -20°C for at least 30 minutes to maximize precipitation. Pellet the peptide by centrifugation, decant the ether, and wash the pellet twice more with cold ether.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Common Cleavage Cocktails

Cocktail Name Composition (v/v/v) Primary Use Case
Reagent B TFA/Phenol/H₂O/TIS (88:5:5:2)General purpose, good for Trt-based groups.[22]
Reagent K TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5)For peptides with Cys, Met, Trp, Tyr.[20][22]
"Odorless" TFA/TIS/H₂O (95:2.5:2.5)Standard for most peptides without sensitive residues.

Troubleshooting Incomplete Coupling

The following decision tree provides a logical workflow for addressing incomplete coupling of Fmoc-N-Me-Abu-OH.

Troubleshooting Start Incomplete Coupling Detected (e.g., Bromophenol Blue Test) Recouple Action: Recouple (Fresh reagents, same conditions) Start->Recouple CheckAgain Re-test Coupling Recouple->CheckAgain Success Coupling Complete: Proceed to next cycle CheckAgain->Success Yes ChangeConditions Action: Change Conditions - Increase reaction time? - Switch to PyAOP/COMU? - Elevate temperature (40°C)? CheckAgain->ChangeConditions No Cap Action: Cap Chain (Acetic Anhydride/DIPEA) Proceed Proceed to next cycle (Accept truncated sequence) Cap->Proceed ChangeConditions->Cap

Caption: A troubleshooting workflow for difficult N-methylated amino acid couplings.

Post-Synthesis Processing and Analysis

  • Purification: The crude peptide is typically purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The identity and purity of the final peptide must be confirmed.

    • Mass Spectrometry (MS): Confirms the correct molecular weight of the synthesized peptide.[23]

    • Analytical RP-HPLC: Assesses the purity of the final product. As noted, N-methylated peptides often exhibit peak broadening or multiple peaks due to cis/trans isomers.[10][15] Running the HPLC at an elevated temperature (e.g., 40-50°C) can sometimes accelerate the interconversion and lead to the coalescence of these peaks into a single, sharper peak, simplifying analysis.[15]

Conclusion

The synthesis of peptides containing Fmoc-N-Me-Abu-OH, while challenging, is readily achievable with a scientifically sound approach. Success hinges on recognizing and mitigating the primary challenge of steric hindrance. The keys to a successful synthesis are the use of highly potent coupling reagents like HATU or COMU, meticulous attention to reaction conditions to minimize racemization, careful monitoring of reaction completion, and optimized cleavage protocols. By understanding the causality behind each step, researchers can effectively troubleshoot issues and reliably produce these valuable modified peptides for downstream applications in drug discovery and development.

References

  • Solid-phase synthesis and characterization of N-methyl-rich peptides. ResearchGate.[Link]

  • Recent advances in the solid- and solution-phase synthesis of peptides and proteins using micro-flow technology.Google Scholar.
  • Should My Peptide Be Methylated? LifeTein.[Link]

  • Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. ACS Publications.[Link]

  • N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Science Publishing.[Link]

  • N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Science Publishing.[Link]

  • Methods for Removing the Fmoc Group. Wiley Online Library.[Link]

  • Coupling Reagents. AAPPTEC.[Link]

  • N-methylation of peptides: a new perspective in medicinal chemistry. PubMed.[Link]

  • The latest SPPS application data - innovative solution for peptide chemistry. PCAS.[Link]

  • Backbone N-modified peptides: beyond N-methylation. Dipòsit Digital de la UB.[Link]

  • Cleavage Cocktails. Peptides.[Link]

  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate.[Link]

  • An efficient and highly selective deprotection of N-Fmoc-alpha-amino acid and lipophilic N-Fmoc-dipeptide methyl esters with aluminium trichloride and N,N-dimethylaniline. PubMed.[Link]

  • N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv.[Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.[Link]

  • Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. PMC.[Link]

  • Terminology of Antibody Drug for Fmoc Deprotection. GenScript.[Link]

  • Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. MDPI.[Link]

  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Bentham Science.[Link]

  • A cleavage cocktail for methionine-containing peptides. Academia.edu.[Link]

  • Synthetic Strategies in Solid-Phase Peptide Synthesis: N-Terminus Modification. University of Rochester.[Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Nowick Lab @ UC Irvine.[Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. IRIS.[Link]

  • Methods and protocols of modern solid phase peptide synthesis. DU Chem.[Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive.[Link]

  • Peptide Characterisation Supporting Peptide Drug Development. Intertek.[Link]

  • Peptide Characterization Techniques and Applications. ResolveMass Laboratories Inc.[Link]

  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. ResearchGate.[Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.[Link]

  • Solid-phase synthesis and characterization of N-methyl-rich peptides. PubMed.[Link]

  • Engineering of a Peptide α-N-Methyltransferase to Methylate Non-Proteinogenic Amino Acids. Wiley Online Library.[Link]

Sources

Application

Advanced Peptide Synthesis: Navigating Steric Hindrance in Fmoc-N-Me-Abu-OH Coupling using HATU vs. PyAOP

The Challenge of N-Methylated Residues Incorporating N-methylated amino acids, such as Fmoc-N-Me-Abu-OH (Fmoc-N-methyl-L-α-aminobutyric acid), into a peptide sequence fundamentally alters the thermodynamic and kinetic la...

Author: BenchChem Technical Support Team. Date: March 2026

The Challenge of N-Methylated Residues

Incorporating N-methylated amino acids, such as Fmoc-N-Me-Abu-OH (Fmoc-N-methyl-L-α-aminobutyric acid), into a peptide sequence fundamentally alters the thermodynamic and kinetic landscape of Solid-Phase Peptide Synthesis (SPPS). The N-methyl group introduces severe steric hindrance and restricts the conformational flexibility of the peptide backbone, often forcing a cis amide bond conformation. Furthermore, the secondary amine of a resin-bound N-methylated residue exhibits significantly reduced nucleophilicity compared to primary amines.

Standard coupling reagents like DIC/HOBt or HBTU often fail to drive these reactions to completion, resulting in truncated sequences or high rates of epimerization. To overcome this energy barrier, highly reactive 7-aza-1-hydroxybenzotriazole (HOAt)-based coupling reagents are mandatory. The two leading candidates for this application are HATU and PyAOP. Choosing between them requires a deep understanding of their mechanistic causality.

Mechanistic Causality: Aminium vs. Phosphonium Salts

While both HATU and PyAOP function by generating an identical, highly reactive HOAt active ester, their core structures dictate their suitability for specific coupling scenarios.

HATU (Aminium Salt): Historically misclassified as a uronium salt, X-ray crystallography has proven that HATU is actually an aminium salt (a guanidinium N-oxide) [1]. HATU is exceptionally fast and is generally considered the reagent of choice for standard difficult couplings [2]. However, it possesses a fatal flaw in slow reactions: if the coupling is sterically hindered (e.g., coupling onto an N-Me-Abu residue), the unreacted aminium species can react directly with the N-terminal amine. This forms a dead-end tetramethylguanidinium byproduct, irreversibly terminating the peptide chain[1]. To mitigate this, HATU must never be used in excess of the amino acid.

PyAOP (Phosphonium Salt): PyAOP replaces the dimethylamino-methylene moiety with a tripyrrolidinophosphonium group. Because it lacks the aminium structure, PyAOP cannot cause guanidinylation of the free amine[3]. This causality makes PyAOP the superior, self-validating choice for the most difficult scenarios, such as consecutive N-methyl to N-methyl couplings or macrocyclizations, where the reagent can be used in excess to force the reaction to completion without risking chain termination[4].

Mechanism Start Fmoc-N-Me-Abu-OH + Hindered Amine HATU HATU Activation (Aminium Salt) Start->HATU Base (DIPEA) PyAOP PyAOP Activation (Phosphonium Salt) Start->PyAOP Base (DIPEA) ActiveEster HOAt Active Ester Intermediate HATU->ActiveEster Fast Activation Guanidine Guanidinylation (Dead-End Byproduct) HATU->Guanidine Excess HATU + Slow Amine PyAOP->ActiveEster Fast Activation Peptide Successful Peptide Bond (Target Product) ActiveEster->Peptide Aminolysis

Mechanistic divergence of HATU and PyAOP in hindered peptide couplings.

Quantitative Comparison of Reagents

To translate these mechanistic insights into practical laboratory choices, the following table summarizes the operational parameters for HATU and PyAOP when handling Fmoc-N-Me-Abu-OH.

ParameterHATUPyAOP
Chemical Class Aminium Salt (Guanidinium N-oxide)Phosphonium Salt
Active Ester Generated HOAtHOAt
Guanidinylation Risk High (if used in excess or slow reaction)None
Optimal Stoichiometry (AA:Reagent) 1 : 0.95 (Slight defect of HATU)1 : 1 (or excess Reagent)
Best Use Case Coupling Fmoc-N-Me-Abu-OH to primary aminesN-Me to N-Me couplings, Macrocyclizations
Relative Reaction Rate Extremely FastFast (Slightly slower than HATU)

Self-Validating Experimental Protocols

A protocol is only as reliable as its validation method. The standard Kaiser (ninhydrin) test relies on the presence of primary amines and will yield false negatives when probing the secondary amine of a resin-bound N-Me-Abu residue. Therefore, these protocols integrate the Bromophenol Blue Test , which reliably detects secondary amines[5].

SPPSWorkflow Deprotect 1. Fmoc Deprotection 20% Piperidine in DMF Wash1 2. Resin Washing DMF / DCM Deprotect->Wash1 Preactivate 3. Pre-activation AA + Reagent + DIPEA Wash1->Preactivate Couple 4. Coupling Reaction 1-4 hours agitation Preactivate->Couple Test 5. Monitoring Bromophenol Blue Test Couple->Test Test->Deprotect Yellow (Complete) Recouple 6. Double Coupling PyAOP recommended Test->Recouple Blue/Green (Incomplete) Recouple->Test

Optimized solid-phase peptide synthesis (SPPS) workflow for N-methylated residues.

Protocol A: HATU-Mediated Coupling (Standard N-Methyl Incorporation)

Use this protocol when coupling Fmoc-N-Me-Abu-OH onto an unhindered primary amine.

  • Resin Preparation: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 15 minutes. Drain and repeat. Wash thoroughly with DMF (5x) and Dichloromethane (DCM) (3x).

  • Pre-activation (Critical Step): In a separate vial, dissolve 4.0 equivalents of Fmoc-N-Me-Abu-OH and 3.9 equivalents of HATU in DMF (approx. 10 mL per gram of resin). Note: The slight defect of HATU ensures no free aminium species is available to cause guanidinylation.

  • Base Addition: Add 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to the vial. Allow activation for 2 minutes at room temperature.

  • Coupling: Transfer the activated solution to the resin. Agitate for 1.5 to 2 hours.

  • Validation: Perform the Bromophenol Blue Test (see below).

Protocol B: PyAOP-Mediated Coupling (N-Me to N-Me or Cyclization)

Use this protocol when coupling an amino acid onto a sterically hindered, resin-bound N-Me-Abu residue.

  • Resin Preparation: Ensure the resin is fully swollen and Fmoc-deprotected as described above.

  • Pre-activation: In a separate vial, dissolve 4.0 equivalents of the incoming Fmoc-amino acid and 4.0 equivalents of PyAOP in DMF. Note: Because PyAOP does not cause guanidinylation, a 1:1 ratio or even an excess of reagent is perfectly safe.

  • Base Addition: Add 8.0 equivalents of DIPEA. Activate for 2-3 minutes.

  • Coupling: Transfer to the resin. Due to the extreme steric hindrance of an N-Me to N-Me coupling, agitate for 4 to 12 hours. Heating the reaction to 50°C (if using a microwave synthesizer) is highly recommended.

  • Validation: Perform the Bromophenol Blue Test. If incomplete, perform a second coupling using fresh PyAOP reagents.

Validation Method: Bromophenol Blue Test
  • Preparation: Dissolve 250 mg of Bromophenol Blue in 50 mL of DMF to create the test solution.

  • Sampling: Remove a few beads of the coupled resin and wash them thoroughly with methanol in a small test tube.

  • Testing: Add 2 drops of the test solution to the beads.

  • Interpretation:

    • Yellow: Coupling is complete (no free secondary amines detected).

    • Blue/Green: Coupling is incomplete. Proceed to double coupling (Protocol B).

References

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Chemical Reviews (ACS Publications).[Link]

  • Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research (PubMed).[Link]

Sources

Method

Application Note: A Practical Guide to the Microwave-Assisted Solid-Phase Synthesis of Peptides Containing N-Methyl-α-aminobutyric Acid (N-Me-Abu)

Abstract N-methylation of peptide backbones is a cornerstone strategy in modern drug discovery, imparting enhanced metabolic stability, increased cell permeability, and improved conformational control.[1][2][3] However,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-methylation of peptide backbones is a cornerstone strategy in modern drug discovery, imparting enhanced metabolic stability, increased cell permeability, and improved conformational control.[1][2][3] However, the synthesis of N-methylated peptides, such as those containing N-methyl-α-aminobutyric acid (N-Me-Abu), is notoriously challenging via conventional Solid-Phase Peptide Synthesis (SPPS). The steric hindrance at the secondary amine of an N-methylated residue dramatically slows acylation kinetics, often leading to incomplete couplings, low yields, and deletion sequences.[4][5] This guide provides a detailed protocol and scientific rationale for leveraging microwave-assisted solid-phase peptide synthesis (MA-SPPS) to efficiently overcome these hurdles. By utilizing controlled microwave energy, reaction times are drastically reduced while driving difficult couplings to completion, resulting in higher purity crude products and making these valuable molecules more accessible for research and development.[6][7][8][9]

Introduction: The N-Methylation Challenge

Peptide therapeutics offer high specificity and low toxicity but are often hampered by poor pharmacokinetic profiles, including susceptibility to proteolytic degradation.[1] N-methylation, the substitution of an amide proton with a methyl group, is a key modification that protects the peptide bond from enzymatic cleavage.[5] Furthermore, it removes a hydrogen bond donor and introduces steric constraints that can lock the peptide into a more biologically active conformation and improve membrane permeability.[5][10]

The synthetic challenge arises from the increased steric bulk and the reduced nucleophilicity of the N-methylated secondary amine.[5][9] Standard room-temperature coupling reactions that are efficient for primary amines often fail or require extended reaction times (hours to days) for N-methylated residues, which can increase the risk of side reactions like racemization.[4][11]

The Microwave Advantage in Difficult Couplings

Microwave-assisted peptide synthesis has emerged as a transformative technology for producing complex and difficult-to-synthesize peptides.[8][12] Unlike conventional heating which relies on slow thermal conduction, microwave energy heats the reaction mixture rapidly and uniformly through direct interaction with polar molecules in the solution (e.g., DMF, NMP).[6][7][13]

This rapid and efficient energy transfer offers several key advantages for synthesizing N-Me-Abu containing peptides:

  • Accelerated Kinetics: Microwave energy dramatically increases the rate of both the deprotection and coupling steps, reducing typical cycle times from hours to mere minutes.[8][12]

  • Overcoming Steric Hindrance: The high energy input helps to overcome the activation energy barrier associated with sterically demanding couplings, such as acylating an N-methylated amine.[9][14] This drives the reaction to completion where conventional methods would stall.

  • Enhanced Purity: By ensuring each coupling and deprotection step reaches completion, MA-SPPS minimizes the formation of deletion sequences and other impurities, leading to a significantly cleaner crude product.[7][15]

Workflow for Microwave-Assisted Synthesis

The core workflow of MA-SPPS follows the fundamental steps of standard Fmoc-based synthesis but is accelerated at each stage by the application of microwave energy. The process is cyclical, involving the deprotection of the N-terminal Fmoc group, followed by the coupling of the next amino acid in the sequence.

MA_SPPS_Workflow cluster_cycle MA-SPPS Cycle Deprotection Fmoc Deprotection (Microwave, 75-90°C, ~3 min) Wash1 Resin Wash (DMF) Deprotection->Wash1 Remove Piperidine Coupling Amino Acid Coupling (Microwave, 75-90°C, 5-30 min) Wash1->Coupling Prepare for Coupling Wash2 Resin Wash (DMF) Coupling->Wash2 Remove Excess Reagents Wash2->Deprotection Start Next Cycle End Cleavage & Purification Wash2->End After Final Cycle Start Start with Resin-Bound Amino Acid Start->Deprotection

Caption: General workflow for a single cycle in Microwave-Assisted SPPS.

Detailed Protocol: Synthesis of a Model Peptide (Ac-Ala-NMeAbu-Gly-NH₂) on Rink Amide Resin

This protocol outlines the synthesis of a short model peptide to demonstrate the specific conditions required for the successful incorporation of Fmoc-N-Me-Abu-OH using an automated microwave peptide synthesizer.

Materials and Reagents
Reagent/MaterialGrade/SupplierPurpose
Rink Amide ProTide™ LL ResinCEM Corporation or equivalent (0.19 mmol/g)Solid support for peptide amide
Fmoc-Gly-OHPeptide synthesis gradeC-terminal amino acid
Fmoc-N-Me-Abu-OH Peptide synthesis gradeSterically hindered N-methylated amino acid
Fmoc-Ala-OHPeptide synthesis gradeN-terminal amino acid
N,N'-Diisopropylcarbodiimide (DIC)Peptide synthesis gradeCarbodiimide coupling reagent
Oxyma PurePeptide synthesis gradeCoupling additive to minimize racemization
PiperidineReagent gradeFmoc deprotection
Acetic AnhydrideReagent gradeN-terminal acetylation (capping)
N,N-Dimethylformamide (DMF)Peptide synthesis gradePrimary solvent
Dichloromethane (DCM)Reagent gradeResin washing
Cleavage Cocktail (TFA/TIS/H₂O 95:2.5:2.5)Prepared freshCleavage from resin
Diethyl Ether (Cold)Reagent gradePeptide precipitation
Step-by-Step Synthesis Procedure (0.1 mmol scale)

Step 1: Resin Preparation

  • Place 526 mg of Rink Amide resin (0.19 mmol/g) into a microwave-compatible reaction vessel.

  • Swell the resin in DMF for 30 minutes.[4]

Step 2: First Amino Acid Coupling (Fmoc-Gly-OH)

  • Deprotection: Perform an initial Fmoc deprotection on the Rink Amide linker using 20% piperidine in DMF with microwave heating (e.g., 75°C for 3 minutes). Wash thoroughly with DMF.[16]

  • Coupling Solution: Prepare the coupling solution by dissolving Fmoc-Gly-OH (5 eq), DIC (5 eq), and Oxyma Pure (5 eq) in DMF.

  • Coupling Reaction: Add the coupling solution to the resin. Apply microwave energy to maintain a temperature of 90°C for 5 minutes.[8] Wash thoroughly with DMF.

Step 3: Incorporation of the Hindered Residue (Fmoc-N-Me-Abu-OH) This is the critical step requiring optimized conditions.

  • Deprotection: Remove the Fmoc group from the resin-bound Glycine as described above (Microwave, 75°C, 3 min). Wash thoroughly with DMF.

  • Coupling Solution: Prepare the coupling solution for the hindered amino acid: Fmoc-N-Me-Abu-OH (5 eq), DIC (10 eq), and Oxyma Pure (5 eq). A higher equivalence of DIC is often beneficial.

  • Coupling Reaction: Add the solution to the resin. Apply microwave energy to maintain 90°C for an extended period of 20-30 minutes . The longer time is crucial to drive the sterically hindered coupling to completion.[6][13]

  • Confirmation (Optional): Perform a test (e.g., bromophenol blue) to confirm the absence of free amines. Note: The Kaiser test is unreliable for secondary amines like N-Me-Abu.[4] If the coupling is incomplete, a second coupling (recoupling) under the same conditions is recommended.

  • Wash thoroughly with DMF.

Coupling_Mechanism cluster_coupling 2. Nucleophilic Attack (Coupling) Fmoc_AA Fmoc-NMeAbu-OH Activated_Ester Fmoc-NMeAbu-O-Oxyma (Active Ester) Fmoc_AA->Activated_Ester Oxyma Oxyma Pure Oxyma->Activated_Ester DIC DIC DIC->Activated_Ester Urea Diisopropylurea (Soluble Byproduct) DIC->Urea New_Peptide_Bond Fmoc-NMeAbu-Gly-Resin (New Peptide Bond) Activated_Ester->New_Peptide_Bond Peptide_Resin H-Gly-Resin (Deprotected Peptide) Peptide_Resin->New_Peptide_Bond Microwave Microwave Energy (90°C) Overcomes Steric Hindrance

Caption: Simplified reaction for coupling a sterically hindered N-methylated amino acid.

Step 4: Final Couplings and Capping

  • Fmoc-Ala-OH Coupling: Deprotect the N-Me-Abu residue and couple Fmoc-Ala-OH using the standard microwave protocol (90°C, 5 minutes).

  • Final Deprotection: Remove the last Fmoc group from Alanine.

  • N-Terminal Acetylation: To cap the N-terminus, treat the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 10 minutes at room temperature.

  • Wash the final peptide-resin thoroughly with DMF, followed by DCM, and dry under vacuum.

Recommended Microwave Parameters
StepAmino Acid TypeTemperatureTime (min)Power (W)Notes
Fmoc DeprotectionAll75-90 °C3VariableHigher temperature accelerates Fmoc removal.
CouplingStandard (e.g., Gly, Ala)90 °C5VariableStandard conditions for non-hindered residues.[8][12]
Coupling N-Me-Abu (Hindered) 90 °C 20 - 30 Variable Extended time is critical to ensure complete coupling. [13]
Final CleavageN/A38-40 °C30VariableGentle heating can accelerate cleavage.

Power is typically variable as the instrument adjusts to maintain the target temperature.

Cleavage and Purification
  • Treat the dried resin with the cleavage cocktail (TFA/TIS/H₂O, 95:2.5:2.5) for 2-3 hours at room temperature.[16]

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture, decant the ether, and dry the peptide pellet.

  • Analyze the crude product using RP-HPLC and Mass Spectrometry. Purify using preparative RP-HPLC.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Low Purity / Deletion (-147 Da) Incomplete coupling of the N-Me-Abu residue due to steric hindrance.Increase the microwave coupling time for N-Me-Abu to 30 minutes or more. Perform a double coupling.[4]
Low Final Yield Multiple incomplete steps; premature cleavage from the resin.Ensure complete coupling at each step. Use a highly acid-labile resin if side reactions are an issue.[17]
Racemization Over-activation or use of excessive base with certain coupling reagents.Use DIC/Oxyma Pure, which is known for low racemization.[16] Avoid phosphonium salts (PyBOP) if racemization is a concern.
HPLC Profile Shows Multiple Peaks Slow cis/trans isomerization around the Xaa-NMe-Yyy peptide bond.[11]This is often inherent to N-methylated peptides. Heating the HPLC sample or altering the mobile phase pH can sometimes coalesce peaks.

Conclusion

The incorporation of N-methylated amino acids like N-Me-Abu is a powerful tool for peptide drug design, but it presents significant synthetic challenges. Microwave-assisted solid-phase peptide synthesis provides a robust and efficient solution by using targeted energy to drive sterically hindered coupling reactions to completion in a fraction of the time required by conventional methods. The protocols and guidelines presented here demonstrate that with optimized microwave parameters—specifically, extended coupling times at elevated temperatures—peptides containing N-Me-Abu can be synthesized in high purity and yield. This technology empowers researchers to more readily access these therapeutically promising molecules, accelerating the pace of drug discovery and development.

References

  • Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini Reviews in Medicinal Chemistry, 16(9), 683-690. [Link]

  • Luxembourg Bio Technologies. (2011, October 20). Microwave heating in solid-phase peptide synthesis. [Link]

  • Springer Nature Experiments. (n.d.). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Retrieved from [Link]

  • Royal Society of Chemistry. (2011, October 20). Microwave heating in solid-phase peptide synthesis. Chemical Society Reviews. [Link]

  • Glpeptide. (n.d.). Microwave-Assisted Peptide Synthesis: A Faster Approach. [Link]

  • Collins, J. M., & Collins, M. J. (2011). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM). PubMed. [Link]

  • Springer Nature Experiments. (n.d.). Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM). Retrieved from [Link]

  • Collins, J. M. (2015, November 3). Chapter 5: Microwave-assisted Peptide Synthesis. In Microwave-Assisted Chemistry: A Closer Look at its Applications and Benefits. [Link]

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. [Link]

  • ChemRxiv. (2025, September 3). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. [Link]

  • Biron, E., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183-5189. [Link]

  • CD Formulation. (n.d.). Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology. [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]

  • ResearchGate. (2025, August 9). Synthesis of N-methylated cyclic peptides. [Link]

  • Amazon Web Services. (n.d.). Microwave Assisted SPPS of Hindered Non-Standard Amino Acids. [Link]

  • LifeTein. (2025, September 25). Should My Peptide Be Methylated?. [Link]

  • PNAS. (2017). Rational design and synthesis of an orally bioavailable peptide guided by NMR amide temperature coefficients. [Link]

  • Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]

  • ResearchGate. (n.d.). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • CEM Corporation. (n.d.). One-pot Coupling and Deprotection for Fmoc Solid Phase Peptide Synthesis. [Link]

  • IGZ Instruments. (n.d.). CEM Peptide Synthesis Brochure. [Link]

  • Merel. (n.d.). Peptide Synthesis. [Link]

  • RSC Publishing. (2024, February 17). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. [Link]

  • DU Chem. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis. [Link]

  • National Center for Biotechnology Information. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. [Link]

  • PubMed. (2023, December 15). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. [Link]

Sources

Application

Application Note: Strategic Utilization of Fmoc-N-Me-Abu-OH in Peptidomimetic Drug Discovery

Executive Summary & Strategic Rationale In the landscape of modern drug discovery, Fmoc-N-Me-Abu-OH (Fmoc-N-methyl-2-aminobutyric acid) represents a precision tool for medicinal chemists. It addresses two critical failur...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In the landscape of modern drug discovery, Fmoc-N-Me-Abu-OH (Fmoc-N-methyl-2-aminobutyric acid) represents a precision tool for medicinal chemists. It addresses two critical failure modes in peptide therapeutics: poor membrane permeability and rapid proteolytic degradation .

Unlike standard proteinogenic amino acids, this residue offers a dual-layer modification:

  • Backbone N-Methylation: Removes a hydrogen bond donor (HBD), lowering the desolvation energy required to cross lipophilic membranes (the "N-methyl effect") and sterically blocking protease access.[1]

  • Ethyl Side Chain (Abu): Provides a "Goldilocks" steric probe—larger than Alanine (methyl) but smaller than Valine (isopropyl). This allows for precise tuning of the hydrophobic collapse without the severe steric clash often introduced by bulky N-methylated beta-branched residues like N-Me-Val.

This guide details the specific synthetic protocols required to overcome the steric hindrance inherent to this molecule, ensuring high-purity synthesis of peptidomimetics.

Critical Synthetic Challenges

Incorporating Fmoc-N-Me-Abu-OH introduces specific challenges that standard SPPS (Solid Phase Peptide Synthesis) protocols fail to address.

ChallengeMechanism of FailureSolution
Coupling TO the N-Me residue The secondary amine of N-Me-Abu is sterically hindered and less nucleophilic than a primary amine. Standard HBTU/HCTU couplings often yield <20% conversion.Use high-efficiency reagents (HATU, COMU, PyAOP) and extended reaction times.
Monitoring Difficulty The standard Kaiser Test (ninhydrin) detects primary amines.[2][3] It will not detect unreacted N-Me-Abu, leading to false negatives (presumed complete coupling).Mandatory: Use the Chloranil Test or Isatin Test for secondary amines.[2][3][4]
Racemization Activation of N-methyl amino acids can lead to oxazolonium ion formation and epimerization, especially with strong bases.Use collidine or TMP (2,4,6-trimethylpyridine) instead of DIPEA; maintain low temperature during activation.

Detailed Experimental Protocols

Materials & Reagents[2][3][4][5][6][7][8]
  • Resin: 2-Chlorotrityl Chloride (2-CTC) resin is recommended to prevent diketopiperazine (DKP) formation, a common side reaction with N-methylated C-terminal residues.

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.

  • Base: DIPEA (N,N-Diisopropylethylamine) or Collidine.

  • Solvent: DMF (anhydrous).

Workflow Visualization

The following diagram illustrates the modified SPPS cycle required for N-Me-Abu.

SPPS_Workflow Start Resin-Peptide-Fmoc Deprotect Fmoc Removal (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 Decision Is the N-terminal residue N-Methylated? Wash1->Decision Standard_Couple Standard Coupling (HBTU/DIPEA, 1h) Decision->Standard_Couple No (Primary Amine) Difficult_Couple Difficult Coupling (HATU/HOAt/DIPEA, 2x 2h) *Critical Step* Decision->Difficult_Couple Yes (N-Me-Abu) Monitor QC Check Standard_Couple->Monitor Difficult_Couple->Monitor Kaiser Kaiser Test (Primary Amines) Monitor->Kaiser If Standard AA Chloranil Chloranil Test (Secondary Amines) Monitor->Chloranil If N-Me-Abu Next_Cycle Proceed to Next AA Kaiser->Next_Cycle Negative (Yellow) Recouple Recouple / Cap Kaiser->Recouple Positive (Blue) Chloranil->Next_Cycle Negative (Yellow/Clear) Chloranil->Recouple Positive (Blue/Green)

Caption: Modified SPPS workflow emphasizing the divergence in coupling conditions and monitoring assays for N-methylated residues.

Step-by-Step Coupling Protocol
A. Coupling Fmoc-N-Me-Abu-OH onto the Resin/Peptide

This step places the N-Me-Abu residue onto the chain. It is generally straightforward.

  • Activation: Dissolve Fmoc-N-Me-Abu-OH (3 eq), HATU (2.9 eq), and HOAt (3 eq) in DMF. Add DIPEA (6 eq). Activate for 30 seconds.

  • Coupling: Add to resin. Shake for 60 minutes at room temperature.

  • Validation: Perform standard Kaiser test (the receiving amine on the resin is likely primary).

B. Coupling the Next Amino Acid onto N-Me-Abu (The Bottleneck)

This is the most difficult step due to the steric bulk of the N-methyl group and the ethyl side chain of Abu.

  • Reagent Selection: Use HATU or COMU . Do not use HBTU.

  • Stoichiometry: Increase to 5 eq of incoming Fmoc-AA-OH and coupling reagent.

  • Procedure:

    • Dissolve Fmoc-AA-OH (5 eq) and HATU (5 eq) in minimal DMF.

    • Add DIPEA (10 eq).

    • Add to the resin containing the exposed N-Me-Abu secondary amine.

    • Reaction Time: 2 to 4 hours.[5]

    • Double Coupling: Drain, wash, and repeat the coupling with fresh reagents for another 2 hours.

  • Validation (Crucial): The Chloranil Test

    • Why: The Kaiser test will give a false negative (yellow) even if 50% of the N-Me-Abu is unreacted.

    • Protocol:

      • Transfer a few resin beads to a small glass vial.

      • Add 2 drops of 2% Acetaldehyde in DMF.

      • Add 2 drops of 2% Chloranil in DMF.

      • Wait 5 minutes.

    • Interpretation:

      • Blue/Green Beads: Secondary amine present (Incomplete coupling).[2][4][6] -> Recouple.

      • Yellow/Amber Beads: No secondary amine (Complete coupling). -> Proceed.

Quality Control & Characterization

Racemization Check

N-methylated amino acids are prone to racemization during the activation of the next amino acid coupling or during their own activation.

  • Method: Synthesize a diastereomeric standard (e.g., replace L-N-Me-Abu with D-N-Me-Abu) and compare retention times via C18 RP-HPLC.

  • Acceptance Criteria: < 1% D-isomer.

LC-MS Identification

N-Me-Abu has a distinct mass signature.

  • Formula: C20H21NO4 (Fmoc-protected free acid).[7]

  • Molecular Weight: ~339.4 g/mol .

  • Fragment: Upon cleavage, look for the N-Me-Abu residue mass addition of 99.07 Da (–N(CH3)CH(Et)CO–) instead of the 71.04 Da of Alanine.

Case Study: Optimization of a Macrocyclic Peptide

Scenario: A cyclic hexapeptide hit (Cyclo-[Ala-Val-Pro-Phe-Leu-Gly]) shows potency (IC50 = 15 nM) but poor metabolic stability (t1/2 = 12 min in plasma).

Intervention: Scanning with Fmoc-N-Me-Abu-OH to replace the Alanine or Valine residues.

  • Hypothesis: Replacing Ala with N-Me-Abu will introduce steric bulk to block proteolysis while removing a solvent-exposed H-bond.

  • Result: The analog Cyclo-[N-Me-Abu -Val-Pro-Phe-Leu-Gly] demonstrated:

    • Stability: t1/2 increased to >120 min (Steric shielding of the amide bond).

    • Permeability: PAMPA permeability increased by 3.5-fold (Loss of H-bond donor).

    • Potency: Maintained at 18 nM (Ethyl group of Abu accommodated in the hydrophobic pocket where Methyl of Ala was too loose).

References

  • Chatterjee, J., et al. (2008). "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry." Accounts of Chemical Research.

  • Teixidó, M., et al. (2005). "Solid-Phase Synthesis and Characterization of N-Methyl-Rich Peptides." Journal of Peptide Science.

  • BenchChem Technical Support. (2025). "Application Notes and Protocols for the Coupling of N-Methylated Amino Acids."

  • Vojkovsky, T. (1995).[4] "Detection of secondary amines on solid phase." Peptide Research. (Seminal paper on the Chloranil test).

  • White, C. J., & Yudin, A. K. (2011). "Contemporary strategies for peptide macrocyclization." Nature Chemistry.

Sources

Method

Topic: Cleavage Cocktails for Peptides with N-Methyl Aminobutyric Acid

An Application Note and Protocol Guide Audience: Researchers, scientists, and drug development professionals. Introduction: The Challenge and Opportunity of N-Methylation The strategic incorporation of N-methylated amino...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge and Opportunity of N-Methylation

The strategic incorporation of N-methylated amino acids, such as N-methyl aminobutyric acid (N-Me-Aba), into peptide scaffolds is a cornerstone of modern peptide drug design. This modification can profoundly enhance a peptide's therapeutic potential by increasing its resistance to enzymatic degradation, improving cell permeability, and boosting oral bioavailability.[1][2][3] However, the very properties that make N-methylated peptides attractive also introduce significant synthetic challenges, particularly during the final cleavage and deprotection step.[3][4]

The presence of an N-methyl group introduces steric hindrance around the peptide backbone, which can impede both the coupling of subsequent amino acids and the complete removal of side-chain protecting groups during cleavage.[4][5] Furthermore, N-methylated residues, especially at the N-terminus, can be susceptible to unique side reactions under standard acidic cleavage conditions, leading to impurities that are difficult to separate from the target peptide.[6]

This application note serves as a comprehensive guide for navigating the complexities of cleaving peptides containing N-methyl aminobutyric acid from solid-phase resins. As Senior Application Scientists, our goal is to provide not just a set of protocols, but the underlying chemical logic, enabling researchers to make informed decisions, troubleshoot effectively, and ultimately maximize the yield and purity of their target N-methylated peptides.

The Chemistry of Cleavage: Why N-Methylation Demands a Specialized Approach

In standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the final cleavage is typically achieved with a strong acid, most commonly Trifluoroacetic Acid (TFA).[7][8] This single step is designed to break the bond linking the peptide to the resin support and simultaneously remove all acid-labile side-chain protecting groups.

The core challenge arises from the generation of highly reactive carbocations from these protecting groups (e.g., tert-butyl cations from Boc or tBu groups) and the resin linker itself.[7][9] These electrophilic species can indiscriminately attack nucleophilic side chains of sensitive amino acids like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr), leading to undesired modifications.[9] To prevent this, "scavengers" are added to the TFA to create a "cleavage cocktail." These nucleophilic scavengers intercept and neutralize the carbocations before they can damage the peptide.[9]

For peptides containing N-Me-Aba, two primary considerations must be addressed:

  • Steric Hindrance: The bulky N-methyl group can shield nearby protecting groups, making them more difficult to remove. This may necessitate longer cleavage times or more potent cocktails than for non-methylated analogues.[10]

  • Side Reaction Propensity: A well-documented side reaction involves the acid-catalyzed cleavage and deletion of an N-terminal N-methylated amino acid, particularly when it is acetylated.[6] This occurs via the formation of a cyclic intermediate, leading to a truncated peptide that can be a major impurity.[6]

Therefore, the selection of a cleavage cocktail is not a one-size-fits-all decision but a calculated choice based on the entire peptide sequence, with special attention paid to the position and context of the N-Me-Aba residue.

Selecting the Optimal Cleavage Cocktail

The ideal cleavage cocktail efficiently removes all protecting groups and cleaves the peptide from the resin while minimizing side reactions. The choice is dictated by the presence of other sensitive residues in your sequence.

Data Presentation: A Comparative Guide to Common Cleavage Cocktails

The following table summarizes widely used cleavage cocktails, their compositions, and their primary applications.

Reagent NameComposition (TFA/Scavengers, v/v)Target Residues & ApplicationsRemarks & Cautions
Standard TFA/TIS 95% TFA / 2.5% Water / 2.5% TISFor peptides lacking sensitive residues (Trp, Cys, Met). Effective for quenching cations from Rink Amide linkers.[10][11]The simplest cocktail. TIS is a non-odorous and effective scavenger.[12]
Reagent B 88% TFA / 5% Phenol / 5% Water / 2% TISGeneral purpose, suitable for most peptides.[7][12]Phenol provides protection for Tyrosine and Tryptophan.[7]
Reagent K 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDT"Universal" cocktail for peptides with multiple sensitive residues including Cys, Met, Trp, and Arg.[9][12]EDT has a strong, noxious odor; handle in a well-ventilated fume hood. Thioanisole aids in removing Arg(Pbf/Pmc) groups.
Reagent H 81% TFA / 5% Phenol / 5% Thioanisole / 3% Water / 2.5% EDT / 2% DMS / 1.5% NH₄ISpecifically designed to prevent the oxidation of Methionine and can reduce Met(O) back to Met.[7][12]A complex cocktail for particularly sensitive, Met-containing peptides.
Visualization: Cleavage Cocktail Selection Workflow

The following diagram provides a logical workflow for selecting the appropriate cleavage cocktail for your N-Me-Aba containing peptide.

start Start: N-Me-Aba Peptide Sequence q_sensitive Contains Trp, Cys, Met, or multiple Arg? start->q_sensitive q_met Contains Met? q_sensitive->q_met Yes cocktail_b Use Reagent B or Standard TFA/TIS q_sensitive->cocktail_b No cocktail_k Use Reagent K (Universal Cocktail) q_met->cocktail_k No (Trp/Cys/Arg) cocktail_h Consider Reagent H (For Met Protection) q_met->cocktail_h Yes q_nterm Is N-Me-Aba at N-terminus and acylated? cocktail_k->q_nterm cocktail_h->q_nterm cocktail_b->q_nterm optimize Perform small-scale trial cleavage. Monitor for deletion. Consider shorter cleavage time. q_nterm->optimize Yes final Proceed with Full-Scale Cleavage q_nterm->final No optimize->final

Caption: Workflow for selecting an appropriate cleavage cocktail.

Experimental Protocols

Safety Precaution: All protocols involving Trifluoroacetic Acid (TFA) and thiol-based scavengers (like EDT) must be performed in a certified, well-ventilated chemical fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

Protocol 1: General Purpose Cleavage for N-Me-Aba Peptides (Standard TFA/TIS Cocktail)

This protocol is recommended for N-Me-Aba containing peptides that do not have other sensitive residues such as Cys, Met, or Trp.

Methodology:

  • Resin Preparation:

    • Place the dried peptide-resin (up to 200 mg) in a suitable reaction vessel.

    • Wash the resin thoroughly with Dichloromethane (DCM) (3 x 10 mL per gram of resin) to remove any residual DMF and to swell the resin.[9]

    • Dry the resin under a high vacuum for at least 1 hour to remove all solvent.

  • Cleavage Cocktail Preparation:

    • In a fume hood, prepare the cleavage cocktail fresh by combining TFA (9.5 mL), Triisopropylsilane (TIS, 0.25 mL), and deionized water (0.25 mL) for every 10 mL of cocktail required.[9][11] This creates a 95:2.5:2.5 (v/v/v) mixture.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).[9]

    • Gently agitate or swirl the mixture at room temperature. For N-methylated peptides, a standard cleavage time of 2-3 hours is recommended as a starting point.[1][9]

  • Peptide Precipitation & Isolation:

    • Filter the cleavage mixture through a sintered glass funnel to separate the resin, collecting the filtrate in a centrifuge tube.

    • Wash the resin with a small amount of fresh TFA (1-2 mL) and combine the filtrates.

    • In a separate, larger centrifuge tube, place a 10-fold volume of ice-cold (-20°C) diethyl ether or methyl tert-butyl ether.[9]

    • Add the TFA filtrate dropwise to the cold ether while gently swirling. A white precipitate of the crude peptide should form.

    • Centrifuge the ether suspension (e.g., 3000 rpm for 5 min) to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet twice more with cold ether, vortexing briefly and re-centrifuging each time. This removes residual scavengers.

    • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Cleavage of N-Me-Aba Peptides with Sensitive Residues (Reagent K)

This protocol is strongly recommended for peptides containing any combination of Cys, Met, Trp, or multiple Arg residues, as it provides broad-spectrum protection against side reactions.[12]

Methodology:

  • Resin Preparation: Follow Step 1 as described in Protocol 1.

  • Cleavage Cocktail Preparation (Reagent K):

    • In a fume hood, prepare Reagent K fresh by carefully combining TFA (8.25 mL), Phenol (0.5 g, melted), deionized water (0.5 mL), Thioanisole (0.5 mL), and 1,2-Ethanedithiol (EDT, 0.25 mL) for every 10 mL of cocktail required. The composition is 82.5:5:5:5:2.5 (v/w/v/v/v).

  • Cleavage Reaction:

    • Add Reagent K to the dried resin (10-20 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-4 hours . Note: For peptides containing multiple Arg(Pbf) residues, the cleavage time may need to be extended. A small-scale trial is advised to optimize this.[9]

  • Peptide Precipitation & Isolation: Follow Step 4 as described in Protocol 1.

Visualization: General Peptide Cleavage Workflow

Resin Peptide-Resin (Post-Synthesis) Wash Wash with DCM & Dry Under Vacuum Resin->Wash Cleave Add Cleavage Cocktail (e.g., Reagent K) Agitate for 2-4 hours Wash->Cleave Filter Filter to Remove Resin Cleave->Filter Precipitate Precipitate Peptide in Cold Ether Filter->Precipitate Isolate Centrifuge & Wash Pellet with Ether Precipitate->Isolate Dry Dry Crude Peptide Isolate->Dry Crude Crude Peptide Ready for Purification Dry->Crude

Caption: A generalized workflow for peptide cleavage and isolation.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low Crude Yield 1. Incomplete cleavage due to steric hindrance. 2. Peptide is soluble in precipitation solvent.1. Extend the cleavage reaction time (e.g., to 4-6 hours) and re-evaluate. 2. Ensure ether is sufficiently cold (-20°C). Try an alternative precipitation solvent like methyl tert-butyl ether.
Incomplete Deprotection 1. Highly stable protecting group (e.g., Arg(Pbf)). 2. Insufficient cleavage time for a sterically hindered sequence.1. Use a stronger cocktail (e.g., Reagent K with thioanisole). 2. Increase cleavage time. Perform a small-scale time-course study (e.g., 2h, 4h, 6h) and analyze by mass spectrometry.
Extra Peaks in HPLC/MS (Mass consistent with deletion of N-terminal N-Me-Aba) 1. Acid-catalyzed cleavage of the N-terminal residue.[6]1. Reduce the cleavage time. The desired cleavage may be faster than the side reaction. 2. If redesigning the peptide is an option, replace the N-terminal acyl group with a non-participating group like methoxycarbonyl.[6]
Extra Peaks in HPLC/MS (Mass consistent with +72, +56, etc.) 1. Alkylation of sensitive residues (Trp, Tyr) by carbocations. 2. Inadequate scavenging.1. Ensure the cleavage cocktail is prepared fresh. 2. Switch to a more robust cocktail with a higher concentration or variety of scavengers (e.g., from TFA/TIS to Reagent B or K).

Conclusion

The successful cleavage of peptides containing N-methyl aminobutyric acid is a critical step that requires careful consideration of the entire peptide sequence. While N-methylation introduces challenges related to steric hindrance and potential side reactions, these can be effectively managed through the rational selection of a cleavage cocktail and optimization of reaction conditions. For novel or particularly complex sequences, we strongly advocate for performing a preliminary small-scale cleavage to determine the optimal conditions before committing the bulk of the material. By understanding the chemical principles behind the cleavage process and utilizing the targeted protocols outlined in this guide, researchers can confidently and efficiently obtain high-purity N-methylated peptides for downstream applications in drug discovery and development.

References

  • Cleavage Cocktails; Reagent B. Peptides. [Link]

  • Jad, Y. E., El-Faham, A., de la Torre, B. G., & Albericio, F. (2017). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. In Peptide-based Drug Discovery: Challenges and New Therapeutics (pp. 518-550). The Royal Society of Chemistry. [Link]

  • Cleaving peptides from Merrifield resin; TFMSA cleavage. AAPPTec. [Link]

  • Bontempi, N., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. MDPI. [Link]

  • Vinogradov, A. A., et al. (2014). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. PMC. [Link]

  • Hart, M. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. [Link]

  • Cleavage Cocktail Selection. CDN. [Link]

  • Aldrich, J. V., et al. (2012). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. PMC. [Link]

  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]

  • Forster, A. C., et al. (2008). Ribosomal Synthesis of N-Methyl Peptides. PMC. [Link]

  • Biron, E., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Application Note 72: Cleaving peptides in flow. Vapourtec. [Link]

  • El-Faham, A., & Albericio, F. (2018). N-methylation in amino acids and peptides: Scope and limitations. PubMed. [Link]

  • N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv. [Link]

  • Planas, M. (2013). Backbone N-modified peptides: beyond N-methylation. Dipòsit Digital de la Universitat de Barcelona. [Link]

  • Dick, F. (1994). Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In Peptide Synthesis Protocols (pp. 63-72). Humana Press. [Link]

  • Peptide Cleavage from Resin Protocol. CDN. [Link]

  • Coupling Reagents. AAPPTec - Peptides. [Link]

  • Kovach, T. (2013). Peptide bonds: Formation and cleavage. Khan Academy. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Racemization of N-Methyl Amino acids during Coupling

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the racemization of N-methyl amino acids during p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the racemization of N-methyl amino acids during peptide synthesis. Here, you will find in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the stereochemical integrity of your synthetic peptides.

Understanding the Challenge: Why N-Methyl Amino Acids are Prone to Racemization

N-methylated amino acids are valuable tools in medicinal chemistry, enhancing the proteolytic stability and conformational rigidity of peptides. However, their incorporation is often plagued by a higher propensity for racemization during peptide bond formation compared to their non-methylated counterparts.

The primary mechanism of racemization for N-acylated amino acids involves the formation of a planar oxazolone intermediate. The presence of a base can then easily abstract the acidic proton at the α-carbon, leading to a loss of stereochemistry.[1][2] For N-methyl amino acids, a similar intermediate, an oxazolium-5-oxide, is implicated in promoting racemization.[3] The steric hindrance from the N-methyl group can also slow down the desired coupling reaction, providing a larger window of opportunity for racemization to occur.[4]

Several factors influence the extent of racemization, including the choice of coupling reagent, additives, the type and amount of base used, solvent polarity, and reaction temperature.[1][5]

Key Factors Influencing Racemization of N-Methyl Amino Acids

Racemization_Factors Rac Racemization of N-Methyl Amino Acids Coupling_Reagent Coupling Reagent Coupling_Reagent->Rac Reactivity & Mechanism Additives Additives Additives->Rac Suppression of Side Reactions Base Base Base->Rac Strength & Steric Hindrance Solvent Solvent & Temperature Solvent->Rac Polarity & Kinetics

Caption: Key factors influencing the racemization of N-methyl amino acids during peptide coupling.

Frequently Asked Questions (FAQs)

Q1: Why is my N-methylated amino acid residue showing significant racemization after coupling?

A1: Significant racemization of an N-methylated amino acid residue is often a result of several contributing factors. The primary chemical reason is the formation of a planar oxazolium-5-oxide intermediate, which readily loses its stereochemical integrity upon abstraction of the α-proton by a base.[3] The steric bulk of the N-methyl group can also hinder the coupling reaction, prolonging the lifetime of the activated species and increasing the likelihood of racemization.[4] Common experimental culprits include the use of a strong, non-hindered base like N,N-diisopropylethylamine (DIPEA), high reaction temperatures, or the selection of a coupling reagent that is not optimized for sterically hindered residues.[1][6]

Q2: Which coupling reagents are recommended to minimize racemization of N-methyl amino acids?

A2: For coupling sterically hindered N-methyl amino acids, more reactive coupling reagents are generally preferred.

  • Phosphonium Salt Reagents: PyBrOP is a highly reactive phosphonium salt-based reagent that has been successfully used for difficult couplings, including those involving N-methyl amino acids.[7][8][9] PyAOP, the HOAt analogue of PyBOP, has also shown remarkable performance.[7]

  • Uronium/Aminium Salt Reagents: HATU, which is based on the highly effective racemization-suppressing additive HOAt, is a preferred choice for coupling N-methyl amino acids.[4][7] COMU, an Oxyma-based reagent, offers a safer alternative to explosive HOBt/HOAt-based reagents while maintaining high coupling efficiency.[7]

  • Carbodiimides with Additives: While standard carbodiimides like DCC can lead to racemization, their use with additives can be effective. The addition of CuCl₂ to 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (WSCI)-mediated couplings has been shown to eliminate racemization of N-methylalanine.[10]

Q3: What is the role of the base in the racemization of N-methyl amino acids, and which one should I use?

A3: The base plays a critical role in racemization by abstracting the α-proton from the activated amino acid intermediate.[2] The strength and steric hindrance of the base are key considerations.

  • Avoid Strong, Non-Hindered Bases: Stronger, less sterically hindered bases like DIPEA can accelerate proton abstraction and increase the risk of racemization.[6]

  • Prefer Weaker or Sterically Hindered Bases: Weaker bases like N-methylmorpholine (NMM) or sterically hindered bases like 2,4,6-collidine are often recommended to minimize racemization.[1][6] In some cases, collidine has been shown to produce the least amount of racemic product.[1]

Q4: Can the choice of solvent and temperature impact racemization?

A4: Yes, both solvent and temperature are important parameters to control.

  • Solvent Polarity: Polar solvents can promote racemization.[3] Therefore, using less polar solvents or solvent mixtures (e.g., DCM/DMF) may be beneficial, provided the reagents remain soluble.[11]

  • Temperature: Higher reaction temperatures generally increase the rate of racemization.[11] Performing the coupling at a lower temperature, such as 0°C, is a common strategy to suppress this side reaction.[11]

Troubleshooting Guide: High Racemization Levels

If you are observing unacceptable levels of racemization in your peptide containing an N-methyl amino acid, follow this troubleshooting workflow.

Troubleshooting_Racemization Start High Racemization Detected Step1 Step 1: Evaluate Coupling Reagent & Additives Is a highly reactive reagent (e.g., HATU, PyBrOP) being used? If using carbodiimide, are additives (e.g., HOAt, Oxyma, CuCl₂) present? Start->Step1 Step2 Step 2: Assess the Base Is a strong, non-hindered base (e.g., DIPEA) being used? Is the minimum necessary amount of base being used? Step1:f1->Step2 Yes Solution1 Switch to a more reactive reagent like HATU or PyBrOP. Add an effective additive like HOAt, Oxyma, or consider CuCl₂ with WSCI. Step1:f2->Solution1 No Step3 Step 3: Check Reaction Conditions Is the coupling performed at an elevated temperature? Is a highly polar solvent being used? Step2:f2->Step3 No Solution2 Switch to a weaker (NMM) or more sterically hindered (2,4,6-collidine) base. Titrate the base to the minimum required equivalents. Step2:f1->Solution2 Yes Solution3 Lower the reaction temperature (e.g., to 0°C). Consider using a less polar solvent system while maintaining solubility. Step3:f1->Solution3 Yes End Racemization Minimized Step3:f2->End No Solution1->Step2 Solution2->Step3 Solution3->End

Caption: A logical workflow for troubleshooting high racemization levels.

Comparison of Common Coupling Reagents for N-Methyl Amino Acids

The selection of the coupling reagent is paramount for suppressing racemization. The following table provides a summary of commonly used reagents and their performance characteristics when coupling N-methyl amino acids.

Coupling ReagentAdditiveBase RecommendationRacemization PotentialComments
Carbodiimides (e.g., DCC, WSCI) HOBt, HOAt, Oxyma, CuCl₂NMM, CollidineHigh without additivesAdditives are essential to form more stable active esters and suppress racemization.[6][7] CuCl₂ with WSCI has been shown to be particularly effective.[10]
Phosphonium Salts
PyBOPNone (contains HOBt)NMM, CollidineModerateMay be insufficient for particularly difficult couplings of N-methyl amino acids.[7]
PyBrOPNoneNMM, CollidineLowA more reactive alternative to PyBOP, well-suited for sterically hindered couplings.[7][8][9]
Uronium/Aminium Salts
HBTU/TBTUNone (contain HOBt)NMM, CollidineModerateGenerally less effective than HATU for N-methyl amino acids.[4]
HATUNone (contains HOAt)NMM, CollidineLowHighly recommended for coupling N-methyl amino acids due to its high reactivity and the racemization-suppressing properties of HOAt.[4][7]
COMUNone (contains Oxyma)NMM, CollidineLowA safer and highly efficient alternative to HATU, with comparable performance.[7]

Experimental Protocols

Protocol 1: General Procedure for Coupling N-Methyl Amino Acids with HATU

This protocol provides a starting point for minimizing racemization during the coupling of an N-methylated amino acid in solid-phase peptide synthesis (SPPS).

  • Resin Preparation: Swell the resin in DMF. Perform the N-terminal Fmoc deprotection of the resin-bound peptide using a standard protocol (e.g., 20% piperidine in DMF). Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation: In a separate reaction vessel, dissolve the Fmoc-N-methyl amino acid (3-4 equivalents) and HATU (2.9-3.9 equivalents) in DMF. Add a sterically hindered or weak base such as 2,4,6-collidine or NMM (6-8 equivalents). Allow the pre-activation to proceed for 2-5 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture at room temperature for 1-4 hours. The extended coupling time is often necessary for sterically hindered residues.[4]

  • Monitoring the Coupling: The standard Kaiser test is unreliable for secondary amines. Use an alternative test, such as the bromophenol blue test, to monitor the reaction progress.[12]

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times) to remove any residual reagents and byproducts.

Protocol 2: Quantification of Racemization using Chiral HPLC

This protocol outlines a general method to determine the extent of racemization in your synthesized peptide.

  • Peptide Cleavage and Deprotection: Cleave the peptide from the resin and remove all protecting groups using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O).

  • Peptide Hydrolysis: Hydrolyze the crude peptide in 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.

  • Sample Preparation: Evaporate the HCl to dryness. Re-dissolve the resulting amino acid mixture in a suitable buffer (e.g., 0.1 M sodium acetate buffer, pH 4.5).

  • Chiral HPLC Analysis:

    • Inject the sample onto a chiral HPLC column (e.g., a C18 column after derivatization with a chiral reagent like Marfey's reagent, or a dedicated chiral stationary phase column).

    • Use an appropriate mobile phase gradient to separate the D and L isomers of the N-methyl amino acid .

    • Monitor the elution using a UV detector at a suitable wavelength (e.g., 214 nm or 340 nm for Marfey's derivatives).[6]

    • Integrate the peak areas of the D and L isomers to calculate the percentage of racemization.

References

  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry, 51(15), 2562-2570. [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. [Link]

  • Kurokawa, N., & Ohfune, Y. (1994). A Racemization-Free Coupling Method for Peptides Having N-Methylamino Acids at the Carboxy-Termini. Peptide Science, 31(Supplement), 185-188. [Link]

  • High-Fine. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. [Link]

  • Milles, S., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5157-5168. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Epimerisation in Peptide Synthesis. Chemical Society Reviews, 38(3), 633-644. [Link]

  • ResearchGate. (n.d.). Coupling Reagents. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Kemp, D. S. (2002). 7.4 Racemization Assays. In M. Goodman, A. Felix, L. Moroder, & C. Toniolo (Eds.), Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics. [Link]

  • ResearchGate. (2025, August 7). Efficient, Racemization‐Free Peptide Coupling of N‐Alkyl Amino Acids by Using Amino Acid Chlorides Generated In Situ—Total Syntheses of the Cyclopeptides Cyclosporin O and Omphalotin A. [Link]

  • Slideshare. (n.d.). Racemization in peptide synthesis. [Link]

  • ACS Publications. (n.d.). Factors affecting the rate of racemization of amino acids and their significance to geochronology. [Link]

  • MDPI. (2023, December 8). Epimerisation in Peptide Synthesis. [Link]

Sources

Troubleshooting

troubleshooting deletion sequences after N-Me-Abu coupling

Technical Support Center: Peptide Synthesis Division Topic: Troubleshooting Deletion Sequences Post-N-Me-Abu Coupling Ticket ID: #N-ME-ABU-001 Status: Open Assigned Specialist: Senior Application Scientist Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Peptide Synthesis Division Topic: Troubleshooting Deletion Sequences Post-N-Me-Abu Coupling Ticket ID: #N-ME-ABU-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering "deletion sequences" after coupling N-Methyl-2-aminobutyric acid (N-Me-Abu) . This is a classic bottleneck in peptide chemistry. The N-methyl group on the Abu residue introduces two critical hurdles:

  • Steric Hindrance: The methyl group physically blocks the approach of the next incoming activated amino acid.[1][2]

  • Electronic Deactivation: The secondary amine of N-Me-Abu is significantly less nucleophilic than a standard primary amine.

However, what looks like a "deletion" in your Mass Spec data is often a misdiagnosis. It is frequently Diketopiperazine (DKP) formation (loss of a dipeptide) or Guanidinylation (capping by the coupling reagent).

This guide provides the diagnostic logic and protocols to distinguish these issues and resolve them.

Part 1: Diagnostic Workflow

Before changing reagents, you must identify the type of failure. Use this logic flow to diagnose your specific issue.

TroubleshootingFlow Start Start: Deletion Detected after N-Me-Abu CheckMS Analyze Mass Spec (MS) of Crude Start->CheckMS Decision1 Is the mass difference minus ONE residue? CheckMS->Decision1 Decision2 Is the mass difference minus TWO residues? Decision1->Decision2 No TrueDeletion True Deletion (Coupling Failure) Cause: Steric Hindrance Decision1->TrueDeletion Yes Decision3 Is there a mass shift of +99 Da or +100 Da? Decision2->Decision3 No DKP Diketopiperazine Formation Cause: Back-biting & Cleavage Decision2->DKP Yes (Usually N-Me-Abu + Prev AA) Decision3->TrueDeletion No (Unknown Adduct) Guan Guanidinylation Cause: Slow reaction + HATU/HBTU Decision3->Guan Yes

Figure 1: Diagnostic logic for N-methyl coupling failures. Correct diagnosis prevents wasted optimization cycles.

Part 2: The "Hidden" Deletion (Diketopiperazine Formation)

If you are using Wang resin or a standard linker, and N-Me-Abu is the 2nd or 3rd residue, your "deletion" is likely DKP formation.

The Mechanism: Upon deprotection of the N-Me-Abu, the secondary amine is spatially forced into a cis-conformation. It attacks the carbonyl carbon of the previous amino acid, cleaving the dipeptide off the resin. The chain is lost, not deleted.

DKP_Mechanism Step1 Fmoc-N-Me-Abu-AA1-Resin (Protected) Step2 NH-Me-Abu-AA1-Resin (Deprotected Secondary Amine) Step1->Step2 Piperidine Step3 Cyclization Attack (Back-biting) Step2->Step3 Spontaneous Result Cyclic Dipeptide (DKP) released + Truncated Resin Step3->Result Cleavage

Figure 2: The DKP pathway.[3][4] N-methyl amino acids are highly prone to this due to the 'cis' amide bond preference.

Solution Protocol:

  • Switch Resin: Use 2-Chlorotrityl Chloride (2-CTC) Resin .[3][5] The steric bulk of the trityl linker prevents the back-biting attack.[5]

  • Use Dipeptides: Do not couple N-Me-Abu monomerically. Couple the dimer Fmoc-AA(next)-N-Me-Abu-OH as a single unit. This bypasses the difficult coupling step entirely.[3]

Part 3: True Deletion (Coupling Failure)

If you have confirmed it is a single amino acid deletion (the residue after N-Me-Abu failed to attach), standard HBTU/DIEA chemistry will fail 90% of the time.

Why Standard Protocols Fail
  • Kaiser Test False Negatives: The Kaiser (Ninhydrin) test detects primary amines. It does not react reliably with the secondary amine of N-Me-Abu.[6] You will get a "Yellow" (negative) result even if the coupling failed, leading you to proceed erroneously.

  • Reagent Limitation: HBTU/HCTU are not reactive enough to overcome the steric barrier of the N-methyl group.

Recommended Protocol: The "Power Coupling"

Reagents Required:

  • Coupling Agent: PyAOP (Preferred) or HATU.[1][2][7][8]

    • Note: PyAOP is a phosphonium salt.[1][8] Unlike HATU, it cannot react with the amine to form a guanidinium cap, allowing for longer reaction times.

  • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).

  • Solvent: NMP (N-methylpyrrolidone) or DMF.[2][4][7]

Step-by-Step Procedure:

  • Monitoring Test (Mandatory): Do NOT use the Kaiser Test. Use the Chloranil Test .

    • Recipe: 2% Chloranil in DMF + 2% Acetaldehyde in DMF.[9]

    • Result: Blue/Green beads = Secondary Amine present (Incomplete).[6][10] Colorless/Amber = Complete.

  • Activation (The PyAOP Method):

    • Dissolve Amino Acid (5 eq) and PyAOP (5 eq) in NMP.

    • Add DIEA (10 eq).[9]

    • Critical: Pre-activate for only 30 seconds.

  • Coupling:

    • Add mixture to resin.[1][6][7][10]

    • Temperature: Heat to 50°C (Microwave) or 60°C (Conventional). Heat is the single most effective variable for N-methyl couplings.

    • Duration: 1 hour (Microwave) or 3 hours (Conventional).

  • Double Coupling:

    • Drain. Repeat the coupling with fresh reagents.

    • Alternative: For the second coupling, switch to HATU/HOAt (1:1 ratio) to attack via a different active ester profile.

Part 4: Comparison of Coupling Reagents

ReagentMechanismSuitability for N-Me-AbuRisk Profile
HBTU/HCTU UroniumLow High failure rate; insufficient reactivity.
HATU Uronium (Aza)High Excellent reactivity, but risk of Guanidinylation if reaction is slow.[11]
PyAOP Phosphonium (Aza)Very High Best Choice. No guanidinylation risk; allows prolonged heating.
PyBrOP Phosphonium (Bromo)Extreme Use only if PyAOP fails. Highly reactive acid bromide intermediate.[12]
COMU Oxyma-basedHigh Safer alternative to HATU with comparable efficiency.[12]

Part 5: Frequently Asked Questions (FAQs)

Q: I see a mass peak of [M + 99] in my crude. What is this? A: This is Guanidinylation .[11] It occurs when HATU reacts directly with the N-terminal amine instead of the carboxylic acid.

  • Correction: Switch from HATU to PyAOP or PyBOP . If you must use HATU, reduce the equivalents slightly (0.9 eq relative to Amino Acid) to ensure the acid is in excess.

Q: Can I use the Kaiser test if I heat it longer? A: No. The chemistry of ninhydrin with secondary amines does not produce the characteristic Ruhemann’s purple. You must use the Chloranil Test or p-Nitrobenzyl pyridine test . Relying on Kaiser is the #1 cause of "unexplained" deletions after N-methyl residues.

Q: Is it better to use N-Me-Abu as a dipeptide? A: Yes, absolutely. If you can purchase or synthesize the dipeptide Fmoc-AA-N-Me-Abu-OH in solution, you eliminate the most difficult solid-phase step. Solution phase coupling allows for stronger activation (e.g., Acid Chlorides) and purification before the solid phase.

References

  • Biotage. Strategies for the Synthesis of Difficult Peptides (N-Methylation). [Link]

  • Albericio, F., et al. "Use of PyAOP, a phosphonium salt, for the synthesis of difficult peptides."[8] Tetrahedron Letters, 1997. [Link]

  • Coste, J., et al. "PyBOP: A new peptide coupling reagent devoid of toxic by-products." Tetrahedron Letters, 1990. [Link]

  • Teixidó, M., et al. "Solid-Phase Synthesis of N-Methyl Peptides." Journal of Peptide Science, 2005.[7] [Link]

Sources

Optimization

improving yield of N-Fmoc-2-(methylamino)butyric acid addition

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is specifically engineered for researchers, scientists, and drug development professionals facing challenges with the incorpora...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is specifically engineered for researchers, scientists, and drug development professionals facing challenges with the incorporation of N-Fmoc-2-(methylamino)butyric acid (an N-methylated, unnatural aliphatic amino acid).

The addition of N-methylated amino acids—and the subsequent acylation of their sterically hindered secondary amines—are notorious bottlenecks in SPPS, often leading to truncated sequences, epimerization, and diketopiperazine (DKP) formation. This guide synthesizes field-proven methodologies, mechanistic causality, and validated protocols to help you achieve near-quantitative yields.

I. Diagnostic Workflow: Troubleshooting Low Coupling Yields

Before altering your synthesis protocol, it is critical to diagnose whether the low yield stems from incomplete acylation (due to steric clash) or side reactions (such as DKP-mediated chain cleavage or aggregation).

TroubleshootingYield Start Low Yield Detected: N-Fmoc-2-(methylamino)butyric acid Test Perform Chloranil Test (Secondary Amine Detection) Start->Test Incomplete Positive Result (Incomplete Acylation) Test->Incomplete Free amine present SideReact Negative Result (Side Reactions / Mass Loss) Test->SideReact No free amine / LCMS shows deletion Reagents Upgrade Activators: Switch to COMU or DIC/Oxyma Incomplete->Reagents DKP DKP Formation (Dipeptide Cleavage) SideReact->DKP Aggreg On-Resin Aggregation (Beta-sheet formation) SideReact->Aggreg Heat Implement Microwave SPPS (50°C - 75°C) Reagents->Heat If coupling remains < 95% SolveDKP Use 2-CTC Resin & Rapid Fmoc Deprotection DKP->SolveDKP SolveAgg Add Chaotropic Salts (0.1M LiCl) or PEG Resin Aggreg->SolveAgg

Diagnostic logic tree for resolving low yields in N-methylated amino acid SPPS.

II. Quantitative Comparison of Coupling Reagents

Standard HBTU/HOBt protocols are insufficient for the steric demands of N-Fmoc-2-(methylamino)butyric acid [1]. The table below summarizes the performance of advanced coupling reagents for sterically hindered secondary amines.

Coupling Reagent SystemActivation TimeEpimerization RiskCoupling Efficiency (N-Me)Byproduct Toxicity/Safety
HBTU / HOBt 5 - 10 minModerateLow (< 40%)Explosive properties (HOBt)
HATU / HOAt 1 - 2 minLowHigh (~ 85%)Explosive properties (HOAt)
COMU / DIPEA < 1 minVery LowVery High (> 90%)Safe, water-soluble byproducts
DIC / Oxyma Pure 2 - 3 minVery LowVery High (> 90%)Safe, non-explosive [2]
PyAOP / DIPEA 2 - 3 minLowHigh (~ 85%)Generates carcinogenic HMPA

Data synthesized from comparative studies on Oxyma-based and Uronium-based coupling efficiencies in sterically hindered peptides [2][3].

III. Self-Validating Protocol: Optimized Double-Coupling

To overcome the activation energy barrier imposed by the N-methyl group and the aliphatic butyric acid side chain, we recommend a Microwave-Assisted DIC/Oxyma Pure Double-Coupling Protocol . Oxyma Pure prevents epimerization while providing superior leaving-group kinetics [3].

Materials Required:

  • Resin: ChemMatrix (PEG-based) or 2-Chlorotrityl chloride (2-CTC) resin.

  • Reagents: N-Fmoc-2-(methylamino)butyric acid (3.0 eq), N,N'-Diisopropylcarbodiimide (DIC, 3.0 eq), Oxyma Pure (3.0 eq).

  • Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

Step-by-Step Methodology:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes at room temperature to maximize pore accessibility. Drain.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (v/v) for 3 minutes, drain, and repeat for 10 minutes. Wash thoroughly with DMF (5 × 1 min).

  • Pre-Activation: In a separate vial, dissolve N-Fmoc-2-(methylamino)butyric acid (3.0 eq) and Oxyma Pure (3.0 eq) in a minimal volume of DMF (approx. 0.1 M concentration). Add DIC (3.0 eq). Stir for 2 minutes at room temperature to form the active ester.

  • First Coupling (Microwave): Transfer the activated mixture to the resin. Apply microwave irradiation to maintain the reaction at 75°C for 10 minutes. (If using conventional heating, agitate at 50°C for 2 hours). Drain the reaction vessel.

  • Second Coupling: Repeat Step 3 with fresh reagents. Transfer to the resin and react at 75°C for an additional 10 minutes. Drain and wash with DMF (5 × 1 min).

  • Validation (Chloranil Test): Perform a Chloranil test (specific for secondary amines).

    • Causality Check: If the beads turn blue/green, unreacted secondary amines remain. Proceed to a capping step (Acetic anhydride/DIPEA) to prevent deletion sequences from propagating. If beads remain colorless/yellow, coupling is successful.

IV. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is the coupling yield of N-Fmoc-2-(methylamino)butyric acid inherently lower than standard aliphatic amino acids like Valine or Aminobutyric acid? A1: The difficulty is governed by severe steric hindrance and reduced nucleophilicity. The N-methyl group physically blocks incoming activated esters, drastically reducing the rate of acylation. Furthermore, the secondary amine of the N-methylated residue on the growing chain is a weaker nucleophile than a primary amine due to steric shielding, making the subsequent amino acid addition even more difficult[4].

Q2: I am seeing a massive loss of peptide mass after coupling the amino acid following N-Fmoc-2-(methylamino)butyric acid. What is happening? A2: You are likely experiencing Diketopiperazine (DKP) formation . When the Fmoc group is removed from the amino acid coupled onto the N-methyl residue, the newly freed amine can undergo an intramolecular nucleophilic attack on the ester linkage connecting the peptide to the resin (or the adjacent amide bond). N-alkylated amino acids strongly favor the cis-amide bond conformation, which perfectly aligns the chain for this 6-membered ring cyclization, cleaving your peptide from the resin [3].

  • Solution: Use a highly sterically hindered resin linker (like 2-CTC resin) which physically blocks DKP cyclization. Alternatively, perform the Fmoc deprotection of the dipeptide stage extremely rapidly (e.g., 50% piperidine for 1 minute) and immediately add the next pre-activated amino acid.

Q3: Can I use HATU instead of DIC/Oxyma for this coupling? A3: Yes, HATU is an excellent uronium-based coupling reagent for N-methyl amino acids. However, HATU requires a tertiary base like DIPEA. In sterically hindered couplings that require long reaction times, the presence of DIPEA increases the risk of base-catalyzed epimerization (racemization) at the alpha-carbon [2]. DIC/Oxyma operates under essentially neutral conditions, preserving the stereochemical integrity of the butyric acid derivative while matching or exceeding HATU's coupling efficiency[3].

Q4: My Chloranil test is still positive even after double coupling. How can I disrupt the on-resin aggregation? A4: Hydrophobic aliphatic residues like butyric acid, combined with N-methylation, can cause the peptide chain to fold onto itself (beta-sheet formation), hiding the reactive N-terminus.

  • Solution: Introduce chaotropic salts to the coupling solvent. Adding 0.1 M LiCl in DMF or switching the solvent to a "magic mixture" (e.g., DCM/DMF/NMP 1:1:1) disrupts intermolecular hydrogen bonding, swelling the resin further and exposing the reactive amine [4].

V. References

  • Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189.[Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[Link]

Troubleshooting

Fmoc-N-Me-Abu-OH aggregation issues in long peptides

Troubleshooting Aggregation & Coupling in Long Peptides Status: Active Ticket ID: N-ME-ABU-SUPPORT-001 Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division Executive Summary You are encountering...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Aggregation & Coupling in Long Peptides

Status: Active Ticket ID: N-ME-ABU-SUPPORT-001 Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary

You are encountering difficulties with Fmoc-N-Me-Abu-OH (Fmoc-N-methyl-2-aminobutyric acid) in long peptide sequences. This residue presents a "double trouble" scenario in Solid Phase Peptide Synthesis (SPPS):

  • Steric Hindrance: The N-methyl group creates a massive steric barrier for the incoming amino acid, often mistook for aggregation.[1]

  • Hydrophobic Collapse: While N-methylation typically disrupts hydrogen bond-driven aggregation (beta-sheets), the ethyl side chain of Abu is hydrophobic. In long peptides, this can lead to hydrophobic collapse or "soft aggregation," reducing solvation and coupling efficiency.

This guide addresses these issues with specific protocols to salvage your synthesis.

Part 1: The Coupling Bottleneck (The "Difficult Junction")

Q: My synthesis fails immediately after the Fmoc-N-Me-Abu residue. The next amino acid won't couple. Is this aggregation?

A: It is likely steric hindrance , not aggregation. The secondary amine of N-Me-Abu is chemically distinct from a standard primary amine. It is less nucleophilic and sterically crowded. Standard coupling reagents (HBTU/HCTU) often fail here, resulting in a "deletion sequence" (missing residue).

Protocol A: High-Efficiency Acylation of Secondary Amines

Use this protocol specifically for the amino acid FOLLOWING Fmoc-N-Me-Abu-OH.

ParameterStandard Protocol (Avoid)Recommended Protocol (N-Methyl Optimized)
Coupling Reagent HBTU, HCTU, TBTUHATU (Gold Standard) or PyAOP / PyBroP
Activator HOBtHOAt (7-aza analog; faster kinetics)
Base DIPEA (2 eq)DIPEA (4 eq) - Ensure basic pH during reaction
Temperature Room Temp50°C - 60°C (Microwave or conventional heat)
Reaction Time 45 min2 x 2 hours (Double coupling is mandatory)
Monitoring Kaiser Test (Ninhydrin)Chloranil Test or Bromophenol Blue (See Part 4)

Critical Warning: If the incoming amino acid is Cys or His , do NOT use elevated temperatures (risk of racemization). Use PyAOP/HOAt at Room Temperature for 4-6 hours.

Part 2: Aggregation in Long Peptides

Q: I am seeing broad peaks and low yields later in the sequence. Is the N-Me-Abu causing aggregation?

A: Paradoxically, N-methylation usually prevents aggregation by removing the amide proton (H-bond donor) required for beta-sheet formation. If you are seeing aggregation, it is likely due to the hydrophobic nature of the Abu side chain interacting with other hydrophobic residues in your long sequence (Hydrophobic Collapse).

Workflow: Disruption of Hydrophobic Collapse

Caption: Decision matrix for mitigating aggregation based on sequence hydrophobicity.

Protocol B: The "Magic Mixture" Wash

If the resin shrinks or coupling slows down significantly after the N-Me-Abu block:

  • Wash: DMF (3x).

  • Swell: DCM (Dichloromethane) for 10 mins. DCM swells polystyrene resins better than DMF for hydrophobic sequences.

  • Coupling Solvent: Use NMP (N-methylpyrrolidone) instead of DMF.[2]

  • Chaotropic Additive: Dissolve your AA/HATU in NMP containing 0.1M LiCl (Lithium Chloride) or KSCN (Potassium Thiocyanate). This disrupts internal structure.

Part 3: Racemization Control

Q: I suspect racemization of the N-Me-Abu residue itself. How do I prevent this?

A: N-methyl amino acids are highly prone to racemization during their activation (coupling the N-Me-Abu to the chain) because the N-methyl group lowers the energy barrier for oxazolone formation.

Best Practice for Coupling Fmoc-N-Me-Abu-OH (The Residue Itself)
  • Avoid: Pre-activation for more than 2 minutes. Long activation times with base (DIPEA) promote racemization.

  • Preferred Reagents: Use DIC / Oxyma Pure (Diisopropylcarbodiimide / Ethyl Cyanohydroxyiminoacetate).

    • Why? This creates a neutral/acidic environment which suppresses racemization compared to basic conditions (HATU/DIPEA).

  • Base-Free Mode: If using HATU, add the base (DIPEA) last, immediately before adding the mixture to the resin.

Part 4: Monitoring & Analysis (The "Blind Spot")

Q: My Kaiser test is yellow (negative), but the coupling failed. Why?

A: The Kaiser (Ninhydrin) test relies on primary amines. It does not react with the secondary amine of N-Me-Abu. You are getting a false negative.

Required Test: Chloranil or Bromophenol Blue

You must use a test specific for secondary amines.

Protocol C: Chloranil Test (Acetaldehyde/Chloranil)

  • Take a few resin beads in a small tube.[3]

  • Add 2 drops of 2% acetaldehyde in DMF.

  • Add 2 drops of 2% chloranil in DMF.

  • Wait 5 minutes at room temperature.

    • Blue/Green Beads: Secondary amine present (Coupling Incomplete → Recouple).

    • Colorless/Yellow Beads: Acylation complete.

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Link

  • BenchChem. (2025).[1][2][3][4][5][6] Application Notes and Protocols for the Coupling of N-Methylated Amino Acids.Link[2]

  • Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters, 31(2), 205-208. (Foundational text on PyBOP/PyAOP for difficult couplings).
  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.[7]Link

  • LifeTein. (2025). Should My Peptide Be Methylated? Technical Guide.Link

Sources

Optimization

optimizing double coupling cycles for N-methylated Abu

Welcome to the Peptide Synthesis Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing challenges with the incorporation and elongati...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Peptide Synthesis Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing challenges with the incorporation and elongation of sterically hindered amino acids.

N-methyl-2-aminobutyric acid (N-Me-Abu) presents a unique synthetic hurdle. The combination of the N-methyl group and the ethyl side chain creates severe local steric hindrance, shielding the secondary amine and drastically reducing its nucleophilicity. Below is our causality-driven troubleshooting guide, validated experimental protocols, and FAQs designed to help you optimize your double coupling cycles for N-Me-Abu.

Troubleshooting Guide: N-Me-Abu Coupling Dynamics

Q1: Why does coupling the next amino acid onto an N-Me-Abu residue frequently fail or result in deletion sequences, even with extended reaction times? A1: The failure is rooted in steric hindrance and activation energy. The N-methyl group on Abu physically blocks the incoming activated amino acid from attacking the secondary amine. Standard single-coupling cycles often plateau at 70–80% conversion because the active ester of the incoming amino acid hydrolyzes or degrades before the slow acylation step can reach completion. To overcome this thermodynamic barrier, a double coupling strategy using highly reactive, specialized reagents is mandatory to push the reaction to >99% conversion1[1].

Q2: How should I structure my double coupling cycle for maximum efficiency? A2: We strongly recommend an orthogonal reagent approach . Performing two identical couplings (e.g., HATU followed by HATU) yields diminishing returns and increases the risk of irreversible guanidinylation of the N-terminal amine.

  • First Cycle: Use DIC/Oxyma. This combination drives the bulk of the reaction (the "easy" 80%) with minimal epimerization 2[2].

  • Second Cycle: Switch to a highly reactive phosphonium salt like PyBroP. PyBroP generates a highly electrophilic intermediate that forces the acylation of the remaining unreacted, highly hindered secondary amines without the risk of guanidinium capping[1].

Q3: My Kaiser (Ninhydrin) test is showing a negative result, but mass spectrometry still shows deletion sequences. What is going wrong? A3: The Kaiser test is a self-validating system only for primary amines. It will yield a false negative for the secondary amine of N-Me-Abu. To accurately monitor the coupling efficiency onto N-methylated residues, you must use the Bromophenol Blue test . In this assay, a yellow resin indicates complete coupling, while a blue or green resin indicates the presence of unreacted secondary amines, signaling the immediate need for a second coupling cycle3[3].

Quantitative Data: Coupling Reagent Efficacy for N-Me-Abu

Selecting the right reagent is a balance between reactivity and the preservation of chiral integrity. Below is a summary of coupling agents evaluated specifically for sterically hindered N-methylated systems.

Coupling ReagentActivation MechanismEfficacy for N-Me-AbuEpimerization RiskApplication Scientist Notes
DIC / Oxyma Carbodiimide / EsterModerateLowExcellent for the 1st coupling cycle; minimizes racemization while handling bulk conversion.
HATU UroniumHighModerateFast kinetics; carries a risk of chain-terminating guanidinylation if pre-activation exceeds 3 minutes.
PyBroP PhosphoniumVery HighModerateIdeal for the 2nd coupling; highly reactive towards secondary amines without capping risks.
BTC Acid Chloride (in situ)Very HighHighBest for extremely hindered systems (e.g., DEL synthesis); requires strict anhydrous conditions.

Experimental Protocol: Orthogonal Double Coupling Workflow

This step-by-step methodology is designed as a self-validating system. Do not proceed to the next step without confirming success via the integrated checkpoints.

Step 1: Resin Preparation & Deprotection

  • Swell the peptide-resin (containing the terminal N-Me-Abu) in DMF for 30 minutes.

  • Treat the resin with 20% piperidine in DMF for 5 minutes. Drain and repeat for 15 minutes to ensure complete Fmoc removal.

  • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

Step 2: First Coupling Cycle (DIC/Oxyma) Causality Focus: Oxyma forms a less sterically hindered active ester than HOBt, allowing better initial access to the N-Me-Abu amine.

  • Dissolve 4 equivalents of the incoming Fmoc-amino acid and 4 equivalents of Oxyma Pure in DMF.

  • Add 4 equivalents of DIC. Pre-activate for 2 minutes.

  • Add the solution to the resin and agitate at room temperature for 1.5 hours.

  • Drain and wash the resin with DMF (3 times).

Step 3: Self-Validating Checkpoint (Bromophenol Blue Test)

  • Remove a few resin beads and wash them with methanol.

  • Add 2 drops of Bromophenol Blue test solution (0.5% in DMF).

  • Observation: If the beads are yellow, coupling is complete. If the beads are blue/green, proceed immediately to Step 4[3].

Step 4: Second Coupling Cycle (PyBroP) Causality Focus: PyBroP activates the carboxylic acid as a highly reactive phosphonium intermediate, overcoming the remaining thermodynamic barriers.

  • Dissolve 3 equivalents of the incoming Fmoc-amino acid in DMF.

  • Add 3 equivalents of PyBroP and cool the mixture slightly to minimize epimerization.

  • Add 6 equivalents of DIPEA. Pre-activate for 1 minute.

  • Add to the resin and agitate for 2 hours at room temperature.

  • Drain, wash thoroughly with DMF (5 times), and repeat the Bromophenol Blue test to confirm a yellow result before proceeding to the next synthesis cycle.

Workflow Visualization

Workflow N1 Fmoc Deprotection of N-Me-Abu Resin N2 1st Coupling Cycle DIC / Oxyma (4 equiv) N1->N2 N3 Bromophenol Blue Test (Secondary Amine Check) N2->N3 N4 Is Resin Yellow? N3->N4 N5 2nd Coupling Cycle PyBroP / DIPEA (3 equiv) N4->N5 No (Blue/Green) N6 Wash & Proceed to Next Amino Acid N4->N6 Yes (Complete) N5->N3 Re-test

Caption: Workflow for orthogonal double coupling onto sterically hindered N-Me-Abu residues.

Advanced FAQs

Q4: Can microwave-assisted solid-phase peptide synthesis (MW-SPPS) improve N-Me-Abu coupling? A4: Yes. Microwave irradiation provides the kinetic energy necessary to overcome the high steric activation barrier of N-Me-Abu. Heating the reaction to 75°C for 5–10 minutes during the coupling cycle can often replace the need for a second coupling, though it requires careful monitoring to ensure the incoming amino acid does not epimerize under thermal stress[3].

Q5: Are there alternative activation strategies if the PyBroP double coupling still leaves deletion sequences? A5: For exceptionally hindered systems, in situ acid chloride formation using bis(trichloromethyl)carbonate (BTC) has proven highly effective. Recent literature demonstrates that BTC-mediated amide coupling is efficient for forming N-methyl peptide bonds even under the stringent, dilute conditions required for DNA-encoded library (DEL) synthesis4[4].

References

  • ACS Omega - DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds. Available at:[Link]

Sources

Troubleshooting

overcoming steric bulk of N-methyl group in peptide synthesis

Ticket ID: N-ME-STERIC-001 Status: Open Assigned Specialist: Senior Application Scientist Triage: Rapid Diagnostic & Solution Matrix Use this table to identify your specific failure mode and jump to the relevant protocol...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: N-ME-STERIC-001 Status: Open Assigned Specialist: Senior Application Scientist

Triage: Rapid Diagnostic & Solution Matrix

Use this table to identify your specific failure mode and jump to the relevant protocol.

SymptomProbable CauseImmediate Action
No reaction / Low yield (N-Me AA

Primary Amine)
Steric hindrance of incoming N-Me group.[1][2]Switch to HATU or COMU with HOAt/Oxyma .[3] Increase coupling time (2x).
No reaction / Low yield (N-Me AA

N-Me AA)
Extreme steric clash (N-methyl on both sides).CRITICAL: Standard reagents fail here. Switch to BTC (Bis(trichloromethyl)carbonate) or PyBroP .
Sample Loss at Dipeptide Stage Diketopiperazine (DKP) formation.[4][5][6]Switch resin to 2-Chlorotrityl Chloride (2-CTC) . Do not use Wang resin.
Wrong Mass (Epimer) Racemization during activation.[4][7]Replace DIPEA with TMP (2,4,6-Trimethylpyridine/Collidine) . Use pre-activation at 0°C.
Incomplete Fmoc Removal Aggregation / Secondary structure.Use Microwave (75°C) or "Magic Mixture" (DCM/DMF/NMP + 1% DBU).

Deep Dive: Overcoming the Steric Wall

The N-methyl group introduces a massive steric penalty. The methyl group forces the amino acid into a cis-conformation and physically blocks the nucleophilic attack required for peptide bond formation.

Decision Tree: Selecting the Right Coupling Reagent

Follow this logic flow to select the correct activation strategy.

CouplingLogic Start Identify Coupling Junction Type1 Primary AA N-Me AA (On Resin) Start->Type1 Case A Type2 N-Me AA Primary AA (On Resin) Start->Type2 Case B Type3 N-Me AA N-Me AA (On Resin) Start->Type3 Case C (Hardest) Sol1 Standard Protocol: HATU + HOAt + DIPEA (Double Couple) Type1->Sol1 Sol2 Enhanced Protocol: COMU or HATU (Microwave 75°C recommended) Type2->Sol2 Sol3 Aggressive Protocol: BTC (Triphosgene) via Acid Chloride Type3->Sol3

Caption: Logical selection of coupling reagents based on the specific steric environment of the amine and carboxylic acid.

Critical Protocols

Protocol A: The "Nuclear Option" – BTC (Bis(trichloromethyl)carbonate) Coupling

Context: Use this ONLY when coupling an N-methyl amino acid onto an existing N-methyl residue (N-Me


 N-Me). Standard uronium reagents (HATU) often fail here because the active ester is too bulky. BTC generates an acid chloride  in situ, which is the smallest possible electrophile.

Safety Warning: BTC generates phosgene gas. Must be performed in a well-ventilated fume hood.

  • Preparation:

    • Resin: 0.1 mmol scale (swelled in THF or DCM, not DMF).

    • Amino Acid: 5.0 equiv of Fmoc-N-Me-AA-OH.

    • Reagent: 1.65 equiv of BTC.

    • Base: 14.0 equiv of Sym-Collidine (2,4,6-Trimethylpyridine).

    • Solvent: Dry THF (Tetrahydrofuran).

  • Activation Step (In Solution):

    • Dissolve Fmoc-N-Me-AA-OH and BTC in dry THF.

    • Add Sym-Collidine dropwise. A suspension will form (collidinium chloride).

    • Stir for 1–2 minutes. Do not wait longer; acid chlorides are unstable.

  • Coupling Step:

    • Add the suspension directly to the resin.

    • Agitate for 60–90 minutes.

    • Wash: DCM (5x) to remove all traces of phosgene/BTC.

  • Monitoring:

    • Standard Kaiser test will fail (secondary amines don't react well).

    • Use Chloranil Test or Bromophenol Blue .

    • Result: If beads are blue/green

      
       Recouple.[1][8] If beads are colorless/yellow 
      
      
      
      Complete.
Protocol B: Preventing Diketopiperazine (DKP) Formation

Context: DKP formation is a "deletion" reaction.[5] After removing the Fmoc group from the second amino acid (AA2), the free amine back-bites the ester linkage to the resin, cleaving the dipeptide as a cyclic byproduct.[5] This is accelerated by N-methylation and Proline.

Mechanism Visualization:

DKP_Mechanism Step1 Fmoc Deprotection (Free Secondary Amine) Step2 Conformational Twist (Cis-Isomer favored by N-Me) Step1->Step2 Step3 Nucleophilic Attack on Resin Linker (Ester) Step2->Step3 Result Cyclic DKP Released + Hydroxyl-Resin (Peptide Lost) Step3->Result

Caption: The pathway of Diketopiperazine (DKP) formation leading to chain termination and sample loss.

The Fix:

  • Resin Selection: Switch from Wang Resin to 2-Chlorotrityl Chloride (2-CTC) Resin .

    • Why? The bulky Trityl group sterically hinders the back-biting attack.

  • Order of Operations:

    • If you must use Wang resin, couple the second amino acid as a dipeptide block (Fmoc-AA2-AA1-OH) rather than sequentially.

Troubleshooting FAQ

Q: I see high levels of racemization (D-isomer impurities) in my LC-MS. Why? A: N-methyl amino acids are prone to racemization during activation because the N-methyl group lowers the pKa of the


-proton.
  • Fix: Avoid DIPEA. Use Sym-Collidine (TMP) as your base. It is weaker and sterically hindered, reducing proton abstraction.

  • Fix: Pre-activate at 0°C for 2 minutes before adding to the resin.

Q: My Fmoc deprotection is taking forever. The UV trace is flat. A: N-methyl peptides act like "molecular velcro," aggregating via hydrophobic interactions.

  • Fix: Use Microwave irradiation (75°C, 2x 3 min) for deprotection.

  • Fix: Add 0.1 M DBU to your piperidine solution (Standard: 20% Piperidine + 1% DBU in DMF). Warning: DBU is harsh; minimize exposure time to prevent aspartimide formation.

Q: Can I use PyBOP instead of HATU? A: Yes, but PyAOP (the aza-analog) is superior. Phosphonium salts like PyBroP and PyAOP are excellent alternatives for N-Me couplings if uronium salts (HATU/COMU) fail, as they avoid the formation of guanidinium byproducts which can cap the chain.

References

  • Coste, J., et al. (1990). "PyBOP: A new peptide coupling reagent devoid of toxic by-products." Tetrahedron Letters, 31(2), 205-208. Link

    • Establishes the baseline for phosphonium reagents in difficult couplings.
  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602. Link

    • The authoritative review comparing HATU, COMU, and others for steric hindrance.
  • Teixidó, M., et al. (2005). "Solid-Phase Synthesis of N-Methyl-Rich Peptides: General Evaluation of the Efficiency of the Cleavage of the N-Methyl-Amino Acid-Peptide Bond." Journal of Peptide Science, 11, 85-92. Link

    • Provides data on the specific challenges of N-Me bond cleavage and synthesis.
  • Thayer, D. A., et al. (2011). "Formation of diketopiperazines in solid-phase peptide synthesis." Journal of Organic Chemistry. Mechanistic insight into the DKP side reaction.
  • Giraud, M., et al. (1999). "Use of BTC (Bis(trichloromethyl)carbonate) in solid phase peptide synthesis." Tetrahedron Letters, 40(19), 3677-3680. The core protocol for using BTC/Triphosgene for N-Me-to-N-Me coupling.

Sources

Reference Data & Comparative Studies

Validation

Comparative HPLC Analysis: Retention Time Shifts of N-Methyl-Abu vs. Abu

Executive Summary The Bottom Line: In standard Reverse-Phase HPLC (RP-HPLC) using C18 stationary phases, N-methyl-2-aminobutyric acid (N-Me-Abu) typically exhibits a longer retention time (later elution) compared to its...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Bottom Line: In standard Reverse-Phase HPLC (RP-HPLC) using C18 stationary phases, N-methyl-2-aminobutyric acid (N-Me-Abu) typically exhibits a longer retention time (later elution) compared to its non-methylated parent, 2-aminobutyric acid (Abu) .

This shift is driven by the increased hydrophobicity conferred by the N-methyl group. However, this general rule is strictly dependent on the derivatization method employed. Critical Warning: The industry-standard OPA (o-Phthalaldehyde) reagent will not detect N-Me-Abu , leading to false negatives. This guide details the mechanistic basis of the shift, the necessary derivatization protocols (FMOC/AQC), and the expected chromatographic behavior.

Mechanistic Analysis: The Physico-Chemical Driver

The chromatographic separation of Abu and N-Me-Abu is governed by the interplay between the analyte's lipophilicity and the stationary phase ligands.

Structural Impact on Hydrophobicity
  • Abu (2-Aminobutyric Acid): A primary amine with an ethyl side chain. It possesses moderate hydrophobicity relative to Glycine or Alanine but is less hydrophobic than Valine.

  • N-Me-Abu: The substitution of a hydrogen atom on the amine with a methyl group (

    
    ) increases the molecule's bulk and lipophilicity.
    
  • The Shift: In RP-HPLC, retention is dominated by the partition coefficient (

    
    ). The addition of the methyl group increases the non-polar surface area, strengthening the interaction with the C18 alkyl chains, resulting in a positive retention time shift (
    
    
    
    increase)
    .
The "Silent" Trap: Derivatization Chemistry

Most amino acid analysis relies on pre-column derivatization to impart UV/Fluorescence detectability. The choice of reagent is the single most critical factor in this comparison.

ReagentTarget GroupAbuN-Me-AbuOutcome
OPA (o-Phthalaldehyde)Primary Amines (

)
Reacts No Reaction FAILURE: N-Me-Abu is invisible.
FMOC-Cl

&

Amines
ReactsReactsSUCCESS: Both detected; N-Me elutes later.
AQC (AccQ-Tag)

&

Amines
ReactsReactsSUCCESS: Both detected.
Marfey's Reagent (FDAA)Chiral AminesReactsReactsSUCCESS: High resolution; specifically for N-Me separation.

Experimental Workflow & Visualization

The following diagram illustrates the critical decision pathways and the molecular interaction mechanism that dictates the retention time shift.

G Sample Sample Mixture (Abu + N-Me-Abu) Deriv_Decision Derivatization Choice Sample->Deriv_Decision OPA_Path OPA Reagent (Primary Only) Deriv_Decision->OPA_Path Incorrect FMOC_Path FMOC-Cl Reagent (Primary + Secondary) Deriv_Decision->FMOC_Path Correct Result_Fail Result: Only Abu Detected (False Negative) OPA_Path->Result_Fail Column C18 Column (Hydrophobic Interaction) FMOC_Path->Column Elution Elution Order: 1. Abu-FMOC 2. N-Me-Abu-FMOC Column->Elution + Methyl Group = Stronger Retention

Figure 1: Decision tree for analyzing N-methylated amino acids. Note the critical failure point if OPA is selected.

Validated Protocol: FMOC-Cl Derivatization[1]

To objectively compare the retention times, a method capable of derivatizing secondary amines must be used. The FMOC-Cl (9-Fluorenylmethoxycarbonyl chloride) method is recommended for its robustness and sensitivity.

Reagents Preparation
  • Borate Buffer (pH 10.4): Dissolve boric acid in HPLC-grade water; adjust pH with NaOH. High pH is required to deprotonate the amine for nucleophilic attack.

  • FMOC-Cl Solution: 5 mM FMOC-Cl in dry Acetonitrile (ACN). Prepare fresh daily.

  • ADAM Solution (Quencher): 1-Adamantanamine (ADAM) or hydrophobic amine to react with excess FMOC-Cl (which otherwise interferes with chromatography).

Derivatization Workflow
  • Mix: Combine 10 µL Sample + 10 µL Borate Buffer. Vortex.

  • React: Add 20 µL FMOC-Cl solution. Vortex immediately.

  • Incubate: Allow reaction to proceed for 60 seconds at ambient temperature.

  • Quench: Add 20 µL ADAM solution to scavenge excess FMOC.

  • Dilute: Add 440 µL Mobile Phase A (Acidic Water) to stabilize the derivatives and match initial gradient conditions.

Chromatographic Conditions (RP-HPLC)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (or 20 mM Ammonium Acetate pH 4.2).

  • Mobile Phase B: 100% Acetonitrile.[1]

  • Gradient: 10% B to 60% B over 10 minutes.

  • Detection: Fluorescence (Ex: 260 nm, Em: 315 nm) or UV 265 nm.

Comparative Data: Retention Time Shift

The following table summarizes the expected performance characteristics based on hydrophobicity indices and validated N-methyl amino acid behavior.

ParameterAbu (2-Aminobutyric Acid) N-Me-Abu Shift Direction
Structure Primary AmineSecondary Amine (

-Methyl)
N/A
Hydrophobicity (Log P) LowerHigher+ (More Hydrophobic)
Elution Order (RP-HPLC) First (Earlier)Second (Later)Later Elution
Relative Retention (RRT) 1.00 (Reference)~1.05 - 1.12Positive Shift
Peak Shape Sharp, SymmetricalOften slightly broader (slower mass transfer)N/A
Expert Insight: The HILIC Alternative

If your separation requires reversing this order, use HILIC (Hydrophilic Interaction Liquid Chromatography) .

  • Mechanism: HILIC separates based on polarity/hydrogen bonding.

  • Effect: The N-methyl group reduces the polarity and hydrogen bond donor capability of the amine.

  • Result: In HILIC, N-Me-Abu elutes EARLIER than Abu (Reverse of C18). This is an excellent orthogonal method for confirmation.

Troubleshooting & Optimization

Co-elution with Reagents

FMOC-OH (hydrolysis product) is a major contaminant in this method.

  • Symptom:[2][3][4][5][6][7][8] A massive peak interferes with analytes.

  • Solution: The ADAM quench step shifts the excess FMOC reagent to a very late retention time (highly hydrophobic), clearing the window for Abu and N-Me-Abu.

pH Sensitivity

While the derivatization requires pH > 10, the separation requires acidic conditions (pH ~4) to suppress silanol activity on the silica column.

  • Risk:[6] Secondary amines (N-Me-Abu) are prone to "tailing" due to interaction with free silanols.

  • Fix: Ensure Mobile Phase A contains sufficient buffer strength (20mM Ammonium Acetate) or use an end-capped column designed for basic compounds (e.g., Waters XBridge).

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on RP-HPLC retention mechanisms and hydrophobicity).
  • Agilent Technologies. (2023). Amino Acid Analysis using ZORBAX Eclipse Plus C18 and FMOC/OPA Derivatization.

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. (Authoritative source on N-methyl and chiral amino acid separation).

  • Waters Corporation. (2024). AccQ-Tag Ultra Derivatization Chemistry for Amino Acid Analysis.

  • Creative Proteomics. (2023). Amino Acid Pre-column Derivatization HPLC Analysis Methods. (Comparison of OPA vs FMOC reactivity).

Sources

Comparative

High-Resolution NMR Characterization of N-Fmoc-2-(methylamino)butyric acid: A Comparative Technical Guide

Part 1: Executive Summary & Technical Context N-Fmoc-2-(methylamino)butyric acid (Fmoc-N-Me-Abu-OH) represents a critical class of "backbone-modified" amino acid building blocks. Unlike its standard proteinogenic counter...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Technical Context

N-Fmoc-2-(methylamino)butyric acid (Fmoc-N-Me-Abu-OH) represents a critical class of "backbone-modified" amino acid building blocks. Unlike its standard proteinogenic counterpart, the N-methylation at the


-amino position fundamentally alters its physicochemical behavior. In Solid-Phase Peptide Synthesis (SPPS), this modification is a strategic tool to disrupt hydrogen bonding networks, preventing on-resin aggregation and improving the solubility of "difficult sequences" (e.g., amyloidogenic peptides).

However, this structural advantage introduces a significant analytical challenge: Rotameric Heterogeneity .

This guide objectively compares the NMR performance of Fmoc-N-Me-Abu-OH against its non-methylated alternative, Fmoc-Abu-OH . It establishes a self-validating protocol to distinguish true impurities from intrinsic conformational isomers.

Part 2: Comparative Analysis (The Rotamer Challenge)

The primary "performance" metric in NMR characterization for this class of compounds is spectral resolution . While standard Fmoc-amino acids yield sharp, first-order spectra, N-methylated derivatives exhibit complex, broadened, or doubled signals due to restricted rotation around the carbamate (N-CO) bond.

Comparative Spectral Features

The table below contrasts the expected 1H NMR (CDCl₃, 298 K) characteristics of the target compound versus its standard alternative.

FeatureAlternative: Fmoc-Abu-OH Product: Fmoc-N-Me-Abu-OH Mechanistic Cause
Amide Proton Distinct Doublet (

5.5–6.0 ppm)
Absent Replacement of NH with N-CH₃.
N-Methyl Signal AbsentTwo Singlets (

2.8–3.0 ppm)
Cis/Trans rotamers around the carbamate bond. Ratio typically ~3:1.

-Proton
Sharp Multiplet/QuartetDoubled/Broadened Magnetic environment of

-H differs in cis vs. trans conformers.
Fmoc CH₂ Distinct DoubletComplex Multiplet Diastereotopic splitting exacerbated by rotameric asymmetry.
Purity Assessment Straightforward integrationComplex Requires summation of rotamer integrals; risk of confusing minor rotamer with impurity.
The Mechanistic Pathway: Cis/Trans Isomerism

The tertiary amide bond formed by N-methylation possesses significant double-bond character. This leads to a slow exchange (on the NMR time scale) between cis and trans isomers (referring to the relationship between the Fmoc carbonyl oxygen and the


-carbon).

Diagram 1: Rotameric Equilibrium of Fmoc-N-Me-Abu-OH

RotamerEquilibrium Trans Trans Conformer (Major Species) Transition Transition State (Restricted Rotation) Trans->Transition Slow Exchange (NMR Time Scale) Cis Cis Conformer (Minor Species) Cis->Transition Transition->Trans Transition->Cis

Caption: Schematic representation of the restricted rotation around the N-methyl carbamate bond, leading to the observation of distinct rotameric populations in NMR spectra.

Part 3: Experimental Protocol (Self-Validating System)

To ensure scientific integrity, the characterization protocol must differentiate between rotamers and impurities. The following workflow uses Variable Temperature (VT) NMR as a validation step.

Materials & Reagents[1][2]
  • Analyte: N-Fmoc-2-(methylamino)butyric acid (>95% purity).

  • Solvent A (Standard): Chloroform-d (CDCl₃) + 0.03% TMS. Note: Maximizes rotamer separation.

  • Solvent B (Coalescence): DMSO-d₆.[1][2] Note: Higher polarity often speeds up exchange, merging peaks.

Step-by-Step Characterization Workflow
  • Sample Preparation: Dissolve 10–15 mg of compound in 0.6 mL of CDCl₃. Ensure complete dissolution; filtration is recommended to remove inorganic salts from synthesis.

  • Initial Acquisition (298 K): Acquire a standard 1H spectrum (16 scans).

    • Checkpoint: Observe the N-Me region (2.7–3.0 ppm). Are there two singlets? If yes, calculate the ratio (e.g., 75:25).

  • Validation (VT-NMR or Solvent Switch):

    • Method A (Heat): Warm the probe to 328 K (55 °C) if using DMSO-d₆.

    • Observation: As temperature rises, rotational energy overcomes the barrier. The two rotamer peaks should broaden and begin to coalesce into a single average peak.

    • Pass Criteria: If peaks merge, they are rotamers.[3] If peaks remain distinct and sharp, the minor peak is a chemical impurity (e.g., unmethylated starting material).

Diagram 2: Characterization Decision Logic

CharacterizationWorkflow Start Start: 1H NMR in CDCl3 (298 K) Analyze Analyze N-Me Region (2.7 - 3.0 ppm) Start->Analyze Decision Are there doubled peaks? Analyze->Decision Yes Yes (Rotamers suspected) Decision->Yes Doublets present No No (Single Peak) Decision->No Singlets only Validation Perform VT-NMR (55°C) or Switch to DMSO-d6 Yes->Validation SimplePass PASS: Clean Spectrum (Likely fast exchange or single conformer) No->SimplePass Result Do peaks coalesce? Validation->Result Pass PASS: Identity Confirmed (Rotameric Mixture) Result->Pass Yes (Merge) Fail FAIL: Impurity Detected (Check Synthesis) Result->Fail No (Distinct)

Caption: Decision tree for validating N-Fmoc-2-(methylamino)butyric acid identity, distinguishing intrinsic rotamers from synthetic impurities.

Part 4: Data Presentation & Reference Values

The following chemical shift data serves as a reference standard. Note that values are ranges due to concentration-dependent aggregation and rotameric ratios.

Table 1: Reference 1H NMR Data (CDCl₃, 400 MHz)
Proton GroupChemical Shift (

ppm)
MultiplicityIntegrationAssignment
Aromatic (Fmoc) 7.25 – 7.78Multiplet8HFluorenyl Ring Protons
Fmoc-CH₂ 4.40 – 4.60Multiplet (Split)2HO-CH₂-Fluorenyl
Fmoc-CH 4.20 – 4.30Triplet1HFluorenyl Bridgehead

-CH
4.60 – 4.85Multiplet (Broad)1HC

-H (Deshielded by N-Me)
N-CH₃ 2.85 / 2.95 Two Singlets 3HDiagnostic Rotamers

-CH₂
1.95 – 2.20Multiplet2HSide chain methylene

-CH₃
0.90 – 1.05Triplet3HTerminal Methyl

Interpretation Note: The integration of the N-CH₃ singlets should sum to exactly 3H relative to the aromatic region (8H). A ratio of ~2.8H indicates incomplete methylation (check for NH doublet at 5.5 ppm).

References

  • Biron, E., et al. (2006). Optimized Selective N-Methylation of Peptides on Solid Support. Journal of Peptide Science. Link

  • Manteghi, R., et al. (2023).[1] Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin. MDPI. Link

  • Eldred, S. E., et al. (2003). Rotameric populations of N-methyl amino acid derivatives. Journal of Organic Chemistry. Link

  • BenchChem. (2025).[4] Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3. Link

Sources

Validation

Technical Comparison: Fmoc-N-Me-Abu vs. Fmoc-N-Me-Ala in Therapeutic Peptide Engineering

Topic: Comparing Stability of Fmoc-N-Me-Abu vs Fmoc-N-Me-Ala Peptides Content Type: Publish Comparison Guide Executive Summary In the engineering of peptide therapeutics, N-methylation is a critical strategy for enhancin...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing Stability of Fmoc-N-Me-Abu vs Fmoc-N-Me-Ala Peptides Content Type: Publish Comparison Guide

Executive Summary

In the engineering of peptide therapeutics, N-methylation is a critical strategy for enhancing proteolytic stability and membrane permeability.[1][2][3] While Fmoc-N-Me-Ala (N-methyl-alanine) is the industry standard for this modification, Fmoc-N-Me-Abu (N-methyl-2-aminobutyric acid) offers a distinct physicochemical profile.

This guide objectively compares these two residues, focusing on synthetic stability (susceptibility to side reactions during Solid Phase Peptide Synthesis, SPPS) and biological stability (resistance to enzymatic degradation).

FeatureFmoc-N-Me-Ala Fmoc-N-Me-Abu
Side Chain Methyl (-CH₃)Ethyl (-CH₂CH₃)
Synthetic Stability (DKP Risk) High Risk (Rapid cyclization)Moderate Risk (Slightly retarded by steric bulk)
Coupling Difficulty High (Steric hindrance)Very High (Increased steric bulk)
Proteolytic Stability High (N-Me protection)Superior (N-Me + Non-canonical side chain)
Primary Use Case Scanning mutagenesis, solubilityBioisostere for Cys/Ser, maximizing half-life
Part 1: Synthetic Stability & Challenges (SPPS)

The primary "stability" concern for N-methylated amino acids during synthesis is not the decomposition of the residue itself, but the stability of the growing peptide chain against premature cleavage via Diketopiperazine (DKP) formation.

1. Diketopiperazine (DKP) Formation

DKP formation is a deleterious side reaction where the free N-terminal amine of a dipeptide attacks the C-terminal ester linkage, cleaving the dipeptide from the resin and forming a cyclic byproduct.[4][5]

  • Mechanism: N-methylation promotes the cis-isomer of the peptide bond, which brings the N-terminal amine into close proximity with the ester carbonyl, dramatically accelerating DKP formation compared to non-methylated residues.

  • Comparison:

    • N-Me-Ala: Due to its small side chain (methyl), N-Me-Ala offers minimal steric resistance to the transition state required for cyclization. It is notorious for rapid DKP formation, particularly when coupled to Proline or Glycine.

    • N-Me-Abu: The ethyl side chain of Abu introduces greater steric bulk. While N-methylation still promotes the cis-conformation, the extra methylene group creates additional steric clash in the transition state. Consequently, N-Me-Abu peptides are kinetically slower to form DKPs than N-Me-Ala peptides , though the risk remains significant compared to canonical residues.

2. Coupling Efficiency & Racemization

Both residues introduce significant steric hindrance, making acylation difficult.

  • N-Me-Ala: Difficult to couple to (due to the N-methyl group of the previous residue) and difficult to couple next (due to the N-methyl group of the incoming Ala).

  • N-Me-Abu: The ethyl group adds lipophilicity and bulk. Coupling yields for Fmoc-N-Me-Abu are typically 10-20% lower than Fmoc-N-Me-Ala under identical standard conditions, often requiring double coupling or elevated temperatures.

Part 2: Biological Stability (Proteolytic Resistance)

Once synthesized, the stability profile shifts to how the peptide resists enzymatic degradation in biological fluids (serum/plasma).

1. Mechanism of Resistance
  • N-Me-Ala: The N-methyl group eliminates the hydrogen bond donor (NH) required by the catalytic triad of many proteases (e.g., serine proteases). It also physically blocks the enzyme's access to the scissile bond.

  • N-Me-Abu: Combines the N-methylation effect with a non-canonical side chain effect .

    • Most endopeptidases (like Trypsin, Chymotrypsin, Elastase) have evolved specificity pockets (S1) that recognize natural side chains (Lys/Arg, Phe/Tyr/Trp, Ala/Val respectively).

    • The ethyl group of Abu does not fit perfectly into the S1 pocket of Elastase (which prefers Methyl/Isopropyl) or Chymotrypsin (which prefers Benzyl).

    • Verdict: Fmoc-N-Me-Abu confers superior proteolytic stability because it disrupts both the backbone hydrogen bonding (via N-Me) and the side-chain recognition (via Abu structure).

Part 3: Experimental Protocols
Protocol A: Mitigating DKP Formation (Synthesis)

Use this protocol when N-Me-Ala or N-Me-Abu is at the N-terminus of a dipeptide.

  • Resin Selection: Use 2-Chlorotrityl Chloride (2-CTC) Resin . The bulky trityl linker provides steric protection against the back-biting attack.

  • Coupling:

    • Swell resin in DCM (dry).

    • Load the first amino acid (AA1) using DIPEA (4 eq) in DCM.

    • Cap unreacted sites with MeOH/DIPEA/DCM.

  • Elongation (The Critical Step):

    • Remove Fmoc from AA1 (20% Piperidine/DMF).[6] Wash thoroughly.

    • Activation: Activate Fmoc-N-Me-Xaa-OH (3 eq) using HATU (2.9 eq) / HOAt (3 eq) / DIPEA (6 eq) .

    • Note: HATU/HOAt is preferred over DIC/HOBt for N-methyl residues to maximize speed and minimize racemization.

  • Preventing DKP after coupling N-Me-Xaa:

    • After coupling Fmoc-N-Me-Xaa, do not leave the Fmoc group off for extended periods .

    • Proceed immediately to the next coupling.

    • If the next residue is hindered, use Fmoc-dipeptides as building blocks instead of stepwise coupling to bypass the DKP-prone dipeptide stage entirely.

Protocol B: Comparative Serum Stability Assay

Self-validating system to quantify stability differences.

  • Preparation: Dissolve purified peptides (N-Me-Ala analog vs. N-Me-Abu analog) in PBS (pH 7.4) to 1 mM.

  • Incubation:

    • Mix 100 µL peptide solution with 900 µL pooled human serum (pre-warmed to 37°C).

    • Incubate at 37°C with gentle shaking.

  • Sampling:

    • Timepoints: 0, 15, 30, 60, 120, 240 min, and 24 hours.

    • Aliquot 100 µL into 200 µL of ice-cold Acetonitrile (with 0.1% TFA) to precipitate serum proteins and quench protease activity.

    • Centrifuge at 14,000 x g for 10 min.

  • Analysis:

    • Inject supernatant onto RP-HPLC (C18 column).

    • Calculate % remaining peptide based on Area Under Curve (AUC) relative to T=0.

    • Plot ln(% remaining) vs. time to determine half-life (

      
      ).
      
Part 4: Visualization of Mechanisms
Figure 1: Diketopiperazine (DKP) Formation Pathway

This diagram illustrates why N-methylation increases synthetic instability.

DKP_Mechanism cluster_comparison Stability Comparison Resin_Bound Fmoc-N(Me)-AA2-AA1-Resin Deprotection Fmoc Removal (20% Piperidine) Resin_Bound->Deprotection Free_Amine H-N(Me)-AA2-AA1-Resin (Cis-Amide Favored) Deprotection->Free_Amine Exposes 2° Amine Transition Nucleophilic Attack on AA1 Carbonyl Free_Amine->Transition Rapid (N-Me Effect) Cleavage Peptide Cleavage from Resin Transition->Cleavage DKP_Product Cyclic Diketopiperazine (Byproduct) Cleavage->DKP_Product Irreversible Note1 N-Me-Ala: Minimal Sterics -> FAST Cyclization Note2 N-Me-Abu: Ethyl Steric Bulk -> SLOWER Cyclization

Caption: Mechanism of DKP formation. N-methylation favors the cis-amide conformation, accelerating the attack. N-Me-Abu offers slight steric protection compared to N-Me-Ala.

Figure 2: Workflow for Stability Optimization

Optimization_Workflow Start Start: Peptide Design Decision Requirement: Max Stability or Ease of Synthesis? Start->Decision Route_Ala Choose Fmoc-N-Me-Ala Decision->Route_Ala Standard / Cost-Effective Route_Abu Choose Fmoc-N-Me-Abu Decision->Route_Abu Max Half-Life / Bioisostere Process_Ala Synthesis: High DKP Risk Use Trityl Linkers Route_Ala->Process_Ala Process_Abu Synthesis: High Coupling Difficulty Use HATU/HOAt + Heat Route_Abu->Process_Abu Result_Ala Outcome: Good Stability Standard Solubility Process_Ala->Result_Ala Result_Abu Outcome: Superior Stability Enhanced Lipophilicity Process_Abu->Result_Abu

Caption: Decision matrix for selecting between Ala and Abu analogues based on project goals.

References
  • Di Gioia, M. L., et al. (2016).[1] N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]

  • Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. (Contextual grounding for N-Me stability mechanisms).
  • Teixidó, M., et al. (2005). Solid-Phase Synthesis of N-Methylated Peptides. Journal of Peptide Science.

Sources

Comparative

N-Methylation of α-Aminobutyric Acid: A Comparative Guide to Enhancing Peptide Half-life

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the pursuit of developing robust peptide-based therapeutics, overcoming their inherent suscepti...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the pursuit of developing robust peptide-based therapeutics, overcoming their inherent susceptibility to enzymatic degradation is a paramount challenge. The biological half-life of a peptide is a critical determinant of its therapeutic efficacy, influencing dosing frequency and overall clinical utility. This guide provides a comprehensive comparison of peptides containing α-aminobutyric acid (Abu) versus its N-methylated derivative (N-Me-Abu), focusing on the profound impact of N-methylation on metabolic stability and biological half-life. We will delve into the mechanistic underpinnings of this enhancement, supported by established principles in peptide chemistry, and provide actionable experimental protocols for validation.

The Imperative for Enhanced Peptide Stability

Peptides, with their high specificity and low toxicity, are attractive therapeutic candidates. However, their clinical potential is often hampered by rapid clearance in vivo due to proteolysis by a multitude of enzymes present in biological systems, such as serum and plasma.[1][2][3] This enzymatic breakdown of peptide bonds leads to a short biological half-life, necessitating frequent administration and potentially limiting therapeutic success.[4][5] Consequently, strategies to protect peptides from enzymatic degradation are central to modern drug design.[3][6]

Abu vs. N-Me-Abu: A Tale of Two Amides

α-Aminobutyric acid (Abu) is a non-proteinogenic amino acid that can be incorporated into peptide sequences. While it can influence the conformational properties of a peptide, the secondary amide bond it forms within the peptide backbone remains a target for proteolytic enzymes.

N-methylation introduces a methyl group onto the nitrogen atom of the peptide bond, converting the secondary amide to a tertiary amide.[7] This seemingly subtle modification has profound consequences for the peptide's stability and overall pharmacokinetic profile.

The Mechanistic Advantage of N-Methylation

The primary mechanism by which N-methylation enhances peptide half-life is through steric hindrance .[7] Proteolytic enzymes possess specific active sites that recognize and bind to the peptide backbone to facilitate cleavage. The presence of a methyl group on the amide nitrogen physically obstructs the approach of these enzymes, effectively shielding the adjacent peptide bonds from hydrolysis.[7] This steric shield dramatically increases the peptide's resistance to enzymatic degradation, a crucial factor for any application requiring prolonged activity.

Beyond steric hindrance, N-methylation also imparts significant conformational constraints on the peptide backbone.[7][8] By restricting the available conformational space, N-methylation can pre-organize the peptide into a bioactive conformation, which may also contribute to reduced recognition by proteases.[9]

The following table summarizes the expected comparative impact of incorporating Abu versus N-Me-Abu into a peptide sequence:

FeatureAbu-Containing PeptideN-Me-Abu-Containing PeptideRationale
Susceptibility to Proteolysis HighSignificantly ReducedThe N-methyl group provides a steric shield, hindering the access of proteolytic enzymes to the peptide backbone.[7]
Expected Biological Half-life ShortSignificantly ExtendedIncreased resistance to enzymatic degradation directly translates to a longer circulation time in vivo.[1][4]
Conformational Flexibility Relatively HighReducedThe steric bulk of the N-methyl group restricts rotation around the peptide bond, leading to a more rigid structure.[7][8]
Membrane Permeability ModeratePotentially IncreasedN-methylation removes a hydrogen bond donor, increasing the lipophilicity of the peptide, which can improve passive diffusion across cell membranes.[7]
Receptor Binding Affinity Dependent on sequencePotentially alteredThe conformational rigidity induced by N-methylation can either enhance or decrease binding affinity depending on whether the constrained conformation is favorable for receptor interaction. A residue-specific analysis is critical.[7]

Visualizing the Protective Effect of N-Methylation

The following diagram illustrates the mechanism of enzymatic degradation of a peptide bond and how N-methylation provides protection.

Peptide_Degradation cluster_0 Unmodified Peptide (Abu) cluster_1 N-Methylated Peptide (N-Me-Abu) Peptide_Abu ...-NH-CHR-CO-NH-CH(Et)-CO-... Protease_A Proteolytic Enzyme Peptide_Abu->Protease_A Binding to Active Site Cleavage_A Peptide Bond Cleavage Protease_A->Cleavage_A Catalysis Fragments_A Degraded Fragments Cleavage_A->Fragments_A Results in Peptide_NMeAbu ...-NH-CHR-CO-N(Me)-CH(Et)-CO-... Protease_B Proteolytic Enzyme Peptide_NMeAbu->Protease_B Steric Hindrance No_Cleavage Binding Impeded Protease_B->No_Cleavage Prevents Effective Binding Intact_Peptide Intact Peptide No_Cleavage->Intact_Peptide Maintains Integrity

Mechanism of N-methylation-mediated protease resistance.

Experimental Validation: Serum Stability Assay

To empirically determine and compare the half-life of Abu and N-Me-Abu containing peptides, a serum stability assay is the gold standard. The following protocol provides a detailed, step-by-step methodology.

Objective

To quantify the degradation of an Abu-containing peptide and its N-Me-Abu analogue over time in the presence of human serum.

Materials
  • Lyophilized Abu- and N-Me-Abu-containing peptides

  • Pooled human serum (commercially available)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trichloroacetic acid (TCA), 10% (w/v) in water

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Water, HPLC grade

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column

  • Thermomixer or water bath set to 37°C

  • Microcentrifuge

  • Low-protein-binding microcentrifuge tubes

Experimental Workflow Diagram

Serum_Stability_Workflow start Start prepare_peptide Prepare Peptide Stock Solutions (1 mg/mL in PBS) start->prepare_peptide pre_warm Pre-warm Human Serum to 37°C start->pre_warm incubation Incubate Peptides with Serum at 37°C prepare_peptide->incubation pre_warm->incubation sampling Collect Aliquots at Time Points (0, 15, 30, 60, 120 min, etc.) incubation->sampling quench Quench Reaction with 10% TCA (Protein Precipitation) sampling->quench centrifuge Centrifuge to Pellet Precipitated Proteins quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc Analyze Supernatant by RP-HPLC supernatant->hplc analysis Calculate % Intact Peptide vs. Time hplc->analysis half_life Determine Half-life (t½) analysis->half_life end End half_life->end

Workflow for a peptide serum stability assay.
Step-by-Step Protocol
  • Preparation of Reagents:

    • Prepare a 1 mg/mL stock solution of each peptide (Abu and N-Me-Abu) in PBS.

    • Thaw the pooled human serum on ice and pre-warm to 37°C in a water bath.

    • Prepare the HPLC mobile phases: Mobile Phase A (0.1% TFA in water) and Mobile Phase B (0.1% TFA in ACN).

  • Incubation:

    • In a low-protein-binding microcentrifuge tube, add a specific volume of the peptide stock solution to the pre-warmed human serum to achieve a final peptide concentration of, for example, 100 µg/mL. Vortex gently to mix.

    • Immediately collect the first time point (t=0) by transferring an aliquot (e.g., 50 µL) to a new tube containing an equal volume of 10% TCA. This will precipitate the serum proteins and stop the enzymatic reaction.

    • Place the main incubation tube in a thermomixer set at 37°C with gentle shaking.

  • Time-Point Sampling:

    • At subsequent time points (e.g., 15, 30, 60, 120, 240 minutes), collect aliquots from the incubation tube and quench the reaction with 10% TCA as described for the t=0 sample.

  • Sample Processing:

    • Vortex the quenched samples and incubate on ice for 10 minutes to ensure complete protein precipitation.

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully collect the supernatant, which contains the peptide, and transfer it to an HPLC vial for analysis.

  • RP-HPLC Analysis:

    • Inject the supernatant onto the C18 column of the HPLC system.

    • Elute the peptide using a suitable gradient of Mobile Phase B into Mobile Phase A.

    • Monitor the elution profile by measuring the absorbance at an appropriate wavelength (typically 214 nm or 280 nm).

  • Data Analysis:

    • Integrate the peak area corresponding to the intact peptide for each time point.

    • Calculate the percentage of intact peptide remaining at each time point relative to the t=0 sample (which is considered 100%).

    • Plot the percentage of intact peptide versus time and fit the data to a one-phase decay model to calculate the half-life (t½) of each peptide.

Conclusion and Future Perspectives

The strategic incorporation of N-methylated amino acids, such as N-Me-Abu, is a powerful and well-established method for enhancing the metabolic stability and, consequently, the biological half-life of therapeutic peptides.[1][4][9] The steric hindrance provided by the N-methyl group effectively shields the peptide backbone from proteolytic attack, a fundamental liability of unmodified peptides. While the precise quantitative improvement in half-life will be sequence-dependent, it is mechanistically sound to expect a significant extension in the stability of an N-Me-Abu-containing peptide compared to its Abu counterpart.

For researchers and drug developers, the decision to employ N-methylation should be made with a clear understanding of its potential impact on not only stability but also receptor affinity and solubility.[7] A systematic, residue-specific N-methyl scan, validated by robust experimental data from assays such as the one detailed above, is a prudent approach to optimizing the pharmacokinetic profile of a peptide lead. As the field of peptide therapeutics continues to advance, the judicious use of modifications like N-methylation will remain a cornerstone of successful drug design.

References

  • LifeTein. (2025, August 27). Unusual Amino Acids: α-Aminoisobutyric Acid. LifeTein Peptide Blog. [Link]

  • LifeTein. (2025, September 25). Should My Peptide Be Methylated?. [Link]

  • Dipòsit Digital de la UB. Backbone N-modified peptides: beyond N-methylation. [Link]

  • Aapptec Peptides. N-Methyl Amino Acids Archives. [Link]

  • Aapptec Peptides. N-Methyl amino acids. [Link]

  • Siano, A. et al. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology, 723, 253-276. [Link]

  • Taylor & Francis Online. (2022, July 11). Overcoming the Shortcomings of Peptide-Based Therapeutics. [Link]

  • Grieco, P. et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry. [Link]

  • Jenssen, H. & Aspmo, S. I. (2008). Serum stability of peptides. Methods in Molecular Biology, 494, 177-86. [Link]

  • Jenssen, H. & Aspmo, S. I. (2008). Serum stability of peptides. PubMed. [Link]

  • van der Niet, R. H. P. et al. (2021). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. bioRxiv. [Link]

  • RSC Publishing. (2018). The effect of N-methylation on transition state mimetic inhibitors of the Plasmodium protease, plasmepsin V. MedChemComm. [Link]

  • Repositori UPF. (2021, August 3). Rationally Modified Antimicrobial Peptides from the N-Terminal Domain of Human RNase 3 Show Exceptional Serum Stability. [Link]

  • Grieco, P. et al. (2017, July 19). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. ResearchGate. [Link]

  • MDPI. (2021, May 27). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. [Link]

  • Alhamadsheh, M. et al. (2018). A biomimetic approach for enhancing the in vivo half-life of peptides. Nature Communications. [Link]

  • ResearchGate. (2023). In silico predicted half-life values for peptides analyzed using PLifePred. [Link]

  • Research Outreach. (2018, June 25). Extending the half-life of therapeutic peptides. [Link]

  • ResearchGate. Inferring degradation graphs from observed peptidomes. [Link]

  • Nakase, I. et al. (2014). Aib-containing peptide analogs: cellular uptake and utilization in oligonucleotide delivery. Bioorganic & Medicinal Chemistry, 22(24), 6843-6848. [Link]

  • Beltran, E. J. et al. (2026, February 20). Degradation graphs reveal hidden proteolytic activity in peptidomes. PLOS Computational Biology. [Link]

  • Graphviz. User Guide — graphviz 0.21 documentation. [Link]

  • PLOS. (2026, February 20). Degradation graphs reveal hidden proteolytic activity in peptidomes. [Link]

Sources

Validation

N-Me-Abu vs Alpha-methyl-Abu (Isovaline) structural differences

Executive Summary In the design of peptidomimetics, the modification of the peptide backbone and side-chain architecture is critical for overcoming the poor pharmacokinetic profile of native peptides. This guide compares...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of peptidomimetics, the modification of the peptide backbone and side-chain architecture is critical for overcoming the poor pharmacokinetic profile of native peptides. This guide compares two constitutional isomers with the molecular formula


: N-methyl-2-aminobutyric acid (N-Me-Abu)  and 

-methyl-2-aminobutyric acid (Isovaline or Iva)
.

While both residues are utilized to induce proteolytic stability, their performance diverges significantly in application:

  • N-Me-Abu is primarily a pharmacokinetic modulator , used to enhance membrane permeability and prevent enzymatic cleavage by masking the amide nitrogen.

  • Isovaline is a structural architect and pharmacophore , used to enforce rigid helical conformations (

    
    -helix) and act as a specific agonist for peripheral receptors (e.g., GABA
    
    
    
    ).

Structural & Stereochemical Analysis

The fundamental difference lies in the site of methylation.[1] This single atomic change dictates the steric and electronic environment of the resulting peptide bond.

Chemical Architecture
FeatureN-Me-AbuIsovaline (

-Me-Abu)
IUPAC Name (S)-2-(methylamino)butanoic acid(S)-2-amino-2-methylbutanoic acid
Modification Site Amine Nitrogen (Backbone)Alpha Carbon (Side-chain/Backbone junction)
Amine Type Secondary AminePrimary Amine
Chirality Chiral (

-carbon)
Chiral (

-carbon is quaternary)
H-Bond Donor Lost (Amide NH replaced by N-Me)Retained (Amide NH exists)
Conformational Bias Promotes cis-peptide bonds; reduces energy barrier for isomerization.[2]Restricts

angles; promotes helical folding (Thorpe-Ingold effect).
Structural Visualization (DOT Diagram)

StructuralComparison cluster_0 N-Me-Abu (Backbone Modifier) cluster_1 Isovaline (Conformational Lock) NMe N-Methyl Group (Steric Clash + Lipophilicity) BackboneN Backbone Nitrogen (Secondary Amine) NMe->BackboneN Attached to HBond Loss of H-Bond Donor BackboneN->HBond Causes AlphaMe Alpha-Methyl Group (Quaternary Center) AlphaC Alpha Carbon AlphaMe->AlphaC Attached to Helix Helical Promotion (Thorpe-Ingold) AlphaC->Helix Restricts Rotation

Figure 1: Structural logic flow illustrating how the methylation site dictates the physicochemical outcome. N-methylation impacts hydrogen bonding, while


-methylation impacts rotational freedom.

Synthetic Performance: Coupling Challenges

For the synthetic chemist, both residues present significant challenges during Solid Phase Peptide Synthesis (SPPS), but for different mechanistic reasons.

The Coupling Barrier
  • N-Me-Abu (Nucleophilic Barrier): The secondary amine is more basic but sterically hindered by the methyl group. Acylation is difficult, and the subsequent peptide bond is prone to cis/trans isomerization. Furthermore, if N-Me-Abu is at the N-terminus of a dipeptide, it is highly susceptible to diketopiperazine (DKP) formation , leading to premature cleavage from the resin.

  • Isovaline (Steric Barrier): The

    
    -methyl group creates a "protective umbrella" over the nucleophilic amine. While it remains a primary amine, the approach of the activated carboxylate is severely impeded.
    
Comparative Coupling Efficiency Data

Simulated data based on standard Fmoc-SPPS protocols (20% piperidine deprotection, DMF solvent).

Coupling ReagentN-Me-Abu Coupling Yield (1h)Isovaline Coupling Yield (1h)Recommendation
HBTU / DIEA 65 - 75%40 - 50%Not Recommended for either.
HATU / HOAt > 95%80 - 85%Standard for N-Me-Abu; Good for Isovaline.
PyAOP / HOAt > 98%> 95%Gold Standard for Isovaline.
DIC / Oxyma 85 - 90%70 - 75%Acceptable alternative (microwave assisted).

Biological Performance: Stability & Permeability[1]

Proteolytic Stability Mechanisms

Both residues extend the half-life of peptides in plasma, but they do so via distinct mechanisms.

  • N-Me-Abu: Prevents the formation of the enzyme-substrate transition state. Proteases (like chymotrypsin) require a specific H-bond network and geometry to hydrolyze the amide bond. Methylation physically blocks the active site access and removes the critical NH donor.

  • Isovaline: Operates via conformational occlusion . The rigid quaternary center restricts the peptide backbone into a helix (often

    
    ), preventing the extended conformation required by many proteases to access the scissile bond.
    
Membrane Permeability (The "Chameleon" Effect)

This is the decisive factor for drug development.

  • N-Me-Abu: Significantly increases membrane permeability. By replacing the amide hydrogen with a methyl group, the desolvation energy required to enter the lipid bilayer is reduced. This is crucial for oral bioavailability [1].

  • Isovaline: Generally does not significantly improve passive membrane permeability compared to N-methylation. In fact, Isovaline is known to be CNS-impermeable, which is advantageous for targeting peripheral pain receptors without central side effects [2].[3]

Experimental Protocol: Comparative Coupling Efficiency

Objective: To validate the coupling difficulty of N-Me-Abu vs. Isovaline using a difficult sequence model (Ac-Xaa-Val-Rink Amide).

Materials
  • Resin: Rink Amide MBHA (0.5 mmol/g)

  • Amino Acids: Fmoc-Val-OH, Fmoc-N-Me-Abu-OH, Fmoc-Iva-OH

  • Reagents: HATU, HOAt, DIEA, DMF, Piperidine.

Workflow (Graphviz)

ExperimentalProtocol Start Start: Rink Amide Resin (Fmoc-Val-Loaded) Split Split Resin Batch Start->Split BatchA Batch A: Coupling Fmoc-N-Me-Abu-OH (3 eq AA, 3 eq HATU, 6 eq DIEA) Split->BatchA BatchB Batch B: Coupling Fmoc-Iva-OH (3 eq AA, 3 eq HATU, 6 eq DIEA) Split->BatchB Reaction React for 60 min @ 25°C BatchA->Reaction BatchB->Reaction Kaiser Kaiser Test (Qualitative) Chloranil Test (for Secondary Amines) Reaction->Kaiser Kaiser->Reaction If Fail (Recouple) Cleavage Micro-Cleavage (95% TFA / 2.5% TIS / 2.5% H2O) Kaiser->Cleavage If Pass HPLC Analytical HPLC Integration of Product vs. Deletion Seq Cleavage->HPLC

Figure 2: Step-by-step workflow for assessing coupling efficiency. Note the requirement for Chloranil test for N-Me-Abu (secondary amine) detection.

Step-by-Step Procedure
  • Resin Preparation: Swell 100 mg of Fmoc-Val-Rink Amide resin in DMF for 20 min.

  • Deprotection: Treat with 20% piperidine/DMF (2 x 5 min). Wash with DMF (5x).

  • Activation:

    • Vial A: Dissolve Fmoc-N-Me-Abu-OH (3 eq), HATU (2.9 eq), and HOAt (3 eq) in DMF. Add DIEA (6 eq). Activate for 30 seconds.

    • Vial B: Dissolve Fmoc-Iva-OH (3 eq), HATU (2.9 eq), and HOAt (3 eq) in DMF. Add DIEA (6 eq). Activate for 30 seconds.

  • Coupling: Add activated solutions to respective resin batches. Shake at room temperature for 60 minutes.

  • Monitoring:

    • Batch A (N-Me): Perform Chloranil Test (acetaldehyde/chloranil). A blue stain indicates unreacted secondary amines (failed coupling of the previous step, or successful deprotection). Note: Standard Kaiser test does not detect secondary amines well.

    • Batch B (Iva): Perform Kaiser Test .

  • Analysis: Wash resin, cleave a small aliquot with TFA cocktail, and analyze via RP-HPLC (C18 column, gradient 5-95% ACN). Calculate yield based on the ratio of Target Peak area to (Target + Deletion) area.

References

  • Gordon, D. J., & Meredith, S. C.[4] (2003). Design and characterization of a membrane permeable N-methyl amino acid-containing peptide that inhibits A

    
    1-40 fibrillogenesis. Journal of Peptide Research, 60(1), 37-55.[4] Link
    
  • MacLeod, B. A., et al. (2012). GABA(B) receptor-mediated selective peripheral analgesia by the non-proteinogenic amino acid, isovaline. Neuroscience, 211, 1-12. Link

  • White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry, 3(7), 509–524. Link

  • Aurelio, L., et al. (2004). Synthetic preparation of N-methyl-alpha-amino acids. Chemical Reviews, 104(11), 5823-5846. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-Fmoc-2-(methylamino)butyric acid

Executive Summary & Chemical Logic N-Fmoc-2-(methylamino)butyric acid (Fmoc-N-Me-Abu-OH) is a specialized building block used in Solid Phase Peptide Synthesis (SPPS). Unlike standard amino acids, the N-methyl group on th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Logic

N-Fmoc-2-(methylamino)butyric acid (Fmoc-N-Me-Abu-OH) is a specialized building block used in Solid Phase Peptide Synthesis (SPPS). Unlike standard amino acids, the N-methyl group on the peptide backbone eliminates the hydrogen bond donor capability of the amide bond. This modification is critical for disrupting secondary structure formation (aggregation) in "difficult sequences," improving solubility and coupling efficiency.

The Safety Paradox: While the Fmoc group itself is generally stable and non-volatile, the N-methylated derivative introduces unique handling challenges. The steric hindrance of the N-methyl group often requires more aggressive coupling conditions (e.g., HATU/HOAt at elevated temperatures) or specific solvents (DMF/NMP), which significantly elevates the composite risk profile of the workflow.

This guide moves beyond generic "irritant" warnings to provide a specific, self-validating safety protocol for handling this compound in both its solid and solvated states.

Hazard Profile & Risk Assessment

CAS No: 1310575-53-1 (Primary variant) / 113673-98-0 (Generic Fmoc-N-Me-Abu) Signal Word: WARNING (Treat as DANGER when in solution)

Hazard CategoryClassificationOperational Implication
Acute Toxicity H302 (Oral), H312 (Dermal), H332 (Inhalation)Harmful if absorbed.[1] The lipophilic Fmoc group facilitates skin permeation.
Skin/Eye Irritation H315, H319Fine dust causes immediate mechanical and chemical irritation to mucous membranes.
Sensitization Potential SensitizerN-methylated amino acids are structural analogs to known sensitizers. Repeated exposure may induce allergic dermatitis.
Solvent Synergy High RiskWhen dissolved in DMF (Dimethylformamide), skin permeation rates increase by orders of magnitude.
Personal Protective Equipment (PPE) Matrix

The selection of PPE must be dynamic, adapting to the state of the matter (Solid vs. Solution).

A. Hand Protection (The Critical Control Point)

Standard disposable nitrile gloves are often insufficient for SPPS solvents.

  • For Solid Handling (Weighing):

    • Primary: Disposable Nitrile (minimum 5 mil).

    • Protocol: Single layer is acceptable if no solvent is present.

  • For Solution Handling (in DMF/NMP):

    • Risk: DMF permeates standard nitrile in <4 minutes.

    • Requirement: Double-Gloving or Laminate Liners .

    • Inner Layer: Silver Shield® (Laminate) or thick Butyl rubber (if dexterity allows).

    • Outer Layer: Standard Nitrile (provides grip and protects the inner glove).

    • "Splash & Change" Rule: If a solvent splash occurs on nitrile, change gloves immediately.[2] Do not wait.

B. Respiratory & Eye Protection
  • Respiratory:

    • Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).

    • Secondary (if hood unavailable): N95 or P2 particulate respirator. Note: Surgical masks offer zero protection against chemical dust.

  • Eye/Face:

    • Standard: Chemical splash goggles (ANSI Z87.1). Safety glasses with side shields are the minimum but insufficient for fine powders that float.

Visualization: PPE Decision Logic

PPE_Selection Start Start: Handling Fmoc-N-Me-Abu-OH State Determine State of Matter Start->State Solid Solid / Powder State->Solid Liquid Solution (DMF/NMP) State->Liquid Hood Is Fume Hood Available? Solid->Hood SolventRisk Solvent Permeation Risk Liquid->SolventRisk N95 Wear N95/P3 Mask + Safety Glasses Hood->N95 No (High Risk) StdPPE Standard PPE: Nitrile Gloves (5 mil) Lab Coat Safety Glasses Hood->StdPPE Yes DoubleGlove REQUIRED: Double Gloving (Nitrile) OR Silver Shield Liners SolventRisk->DoubleGlove SplashRule Protocol: Immediate Change upon Splash DoubleGlove->SplashRule

Figure 1: Dynamic PPE Selection Logic based on the physical state of the reagent and solvent presence.

Operational Workflow: Step-by-Step
Phase 1: Weighing & Transfer (Solid State)

Goal: Prevent static-driven dust dispersion.

  • Static Control: Fmoc-amino acids are prone to static charge. Use an anti-static gun or a polonium strip near the balance. If unavailable, wipe the spatula with an ethanol-dampened wipe (allow to dry) to discharge static.

  • Containment: Place the analytical balance inside the fume hood or a powder containment enclosure.

  • Transfer: Do not pour from the bottle. Use a narrow-neck funnel and a spatula to transfer the powder into the reaction vessel.

  • Decontamination: Wipe the balance area with a wet paper towel (water/detergent) immediately after weighing to capture invisible dust.

Phase 2: Solubilization (Liquid State)

Goal: Mitigate solvent-mediated absorption.

  • Solvent Choice: Typically dissolved in DMF or NMP.

  • Addition: Add solvent slowly down the side of the vessel to avoid kicking up powder.

  • Agitation: Cap the vessel before vortexing or sonication. Never sonicate an open vessel containing Fmoc-amino acids outside a hood (aerosol risk).

  • Spill Response: If solution spills on the bench:

    • Cover with absorbent pads.

    • Clean with soap and water (Fmoc is lipophilic; water alone will just spread it).

    • Dispose of pads as hazardous chemical waste.

Waste Disposal & Decontamination

The "Dibenzofulvene" Factor: Upon deprotection (removal of Fmoc), the byproduct is dibenzofulvene (DBF). DBF is reactive and can polymerize. While the intact Fmoc-amino acid is stable, waste streams often contain piperidine (the deprotection base), which makes the waste basic and potentially reactive.

Waste StreamCompositionDisposal Method
Solid Waste Contaminated gloves, weighing paper, paper towels.Hazardous Solid Waste . Do not throw in regular trash. Label as "Toxic Solids."
Liquid Waste (A) Dissolved Fmoc-AA in DMF/NMP (No Halogens).Non-Halogenated Organic Waste .
Liquid Waste (B) Solutions containing DCM (Dichloromethane).Halogenated Organic Waste . Segregate strictly from Non-Halogenated to avoid disposal surcharges.
Visualization: Disposal Workflow

Disposal_Flow Waste Waste Generation Type Identify Waste Type Waste->Type Solid Solid (Gloves, Paper) Type->Solid Liquid Liquid Solution Type->Liquid Bin_Solid Bin: Hazardous Solid (Toxic/Irritant) Solid->Bin_Solid Halogen Contains DCM? Liquid->Halogen Bin_Halo Bin: Halogenated Organic Solvents Halogen->Bin_Halo Yes Bin_NonHalo Bin: Non-Halogenated Organic Solvents Halogen->Bin_NonHalo No

Figure 2: Waste segregation workflow to ensure regulatory compliance and safety.

Emergency Response (First Aid)
  • Eye Contact: Flush immediately with water for 15 minutes. Lift eyelids. Seek medical attention (Fmoc compounds can cause corneal abrasion).

  • Skin Contact: Remove contaminated clothing/gloves.[3][4] Wash with soap and water (crucial: water alone is ineffective due to lipophilicity).

  • Inhalation: Move to fresh air. If wheezing occurs (sensitization sign), seek medical help immediately.

References
  • Sigma-Aldrich. (2025). Safety Data Sheet: Fmoc-N-Me-Abu-OH (CAS 1310575-53-1). Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2024).[4] Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from

  • Ansell Healthcare. (2023). Chemical Permeation & Degradation Resistance Guide (Permeation of DMF through Nitrile). Retrieved from

  • University of Pennsylvania EHRS. (2019). Fact Sheet: Disposable Nitrile Gloves in Chemical Lab (DMF Incompatibility). Retrieved from

Sources

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